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  • Product: 4-(2,5-Dimethoxyphenyl)sulfanylpyridine
  • CAS: 646511-42-4

Core Science & Biosynthesis

Foundational

4-(2,5-Dimethoxyphenyl)sulfanylpyridine chemical structure and properties

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine Abstract This technical guide delineates a comprehensive approach to the synthesis, st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine

Abstract

This technical guide delineates a comprehensive approach to the synthesis, structural elucidation, and prospective applications of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine, a diaryl sulfide of interest in medicinal and materials science. As this specific molecule is not extensively documented in current literature, this paper serves as a predictive and methodological resource for researchers. We present robust, field-proven synthetic strategies, including Ullmann-type and Buchwald-Hartwig C-S cross-coupling reactions, for its preparation. Furthermore, this guide provides a detailed prediction of its physicochemical properties and the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). The causality behind experimental choices and analytical interpretations is thoroughly explained. Finally, we explore the potential of this scaffold in drug discovery, particularly as an anticancer agent, based on structure-activity relationships of analogous compounds.

Introduction: The Diaryl Sulfide Scaffold

Diaryl thioethers are a significant structural motif in a multitude of pharmacologically active compounds and advanced materials.[1] The sulfur atom, capable of existing in various oxidation states, imparts unique electronic and conformational properties to these molecules. The integration of a pyridine ring, a common pharmacophore, with a substituted phenylthio group, such as the 2,5-dimethoxyphenyl moiety, creates a molecule with a rich potential for biological interactions and novel material properties. The pyridine nitrogen can act as a hydrogen bond acceptor, while the dimethoxy-substituted ring offers specific steric and electronic features that can modulate binding to biological targets.[2] This guide provides the foundational knowledge and detailed protocols for the synthesis and characterization of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine, a representative yet underexplored member of this chemical class.

Synthetic Pathways and Methodologies

The formation of the C-S bond between the pyridine and the dimethoxythiophenol moieties is the key strategic step in the synthesis of the target molecule. Two primary and highly reliable catalytic cross-coupling methodologies are proposed: the Ullmann Condensation and the Buchwald-Hartwig C-S Coupling.

Synthesis of Key Intermediate: 2,5-Dimethoxythiophenol

A prerequisite for the synthesis is the availability of 2,5-dimethoxythiophenol. A reliable method for its preparation involves the reduction of 2,5-dimethoxybenzenesulfonyl chloride.[3]

Experimental Protocol: Synthesis of 2,5-Dimethoxythiophenol [3]

  • Reaction Setup: In a round-bottom flask, dissolve 16 g of 2,5-dimethoxybenzenesulfonyl chloride in 100 mL of tetrahydrofuran (THF) with stirring.

  • Addition of Reducing Agents: Carefully add a mixture of 20 mL of concentrated sulfuric acid and 60 mL of water to the solution.

  • Zinc Addition: Add 25 g of zinc dust in portions, maintaining the reaction temperature at 50-55°C.

  • Reaction: Continue stirring the mixture overnight at room temperature (20°C).

  • Work-up: Remove the THF under reduced pressure. Add water and extract the product with dichloromethane.

  • Purification: Purify the crude product by vacuum distillation to yield 2,5-dimethoxythiophenol (boiling point 106-108°C at 0.3 mmHg).

Proposed Synthetic Route for 4-(2,5-Dimethoxyphenyl)sulfanylpyridine

The most direct approach involves the cross-coupling of a 4-halopyridine (e.g., 4-iodopyridine or 4-chloropyridine) with 2,5-dimethoxythiophenol.

Synthetic_Pathway Figure 1: Proposed Synthetic Pathways cluster_0 Reactants cluster_1 Target Molecule cluster_2 Catalytic Methods A 4-Halopyridine (X = I, Cl) C 4-(2,5-Dimethoxyphenyl)sulfanylpyridine A->C Coupling Reaction B 2,5-Dimethoxythiophenol B->C Ullmann Ullmann Condensation (Cu Catalyst) Ullmann->C Buchwald Buchwald-Hartwig (Pd Catalyst) Buchwald->C

Figure 1: Proposed Synthetic Pathways
Method 1: Ullmann-Type Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for forming C-S bonds.[4] While traditionally requiring harsh conditions, modern ligand-assisted protocols allow for milder and more efficient transformations. The electron-donating methoxy groups on the thiophenol enhance its nucleophilicity, making it a suitable substrate for this reaction.[5]

Experimental Protocol: Ullmann-Type C-S Coupling [6]

  • Reaction Setup: To a dry Schlenk tube, add 4-iodopyridine (1.0 equiv), 2,5-dimethoxythiophenol (1.2 equiv), a copper(II) catalyst (e.g., a well-defined 7-azaindole-N-oxide-based copper(II) complex, 15 mol%), and cesium carbonate (3.0 equiv).

  • Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Reaction: Heat the reaction mixture to 110°C with vigorous stirring for 2-22 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Method 2: Buchwald-Hartwig C-S Cross-Coupling

The Buchwald-Hartwig reaction is a powerful palladium-catalyzed method for forming C-N, C-O, and C-S bonds.[7] It is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation. The use of sterically hindered phosphine ligands is crucial for the efficiency of this reaction, especially with less reactive aryl chlorides.[8]

Buchwald_Hartwig_Cycle Figure 2: Catalytic Cycle of Buchwald-Hartwig C-S Coupling Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (+ Ar-X) Thiolate L-Pd(II)(Ar)(SAr') OxAdd->Thiolate Ligand Exchange (+ Ar'-SH, Base) Thiolate->Pd0 Reductive Elimination Product Ar-S-Ar' (Product) Thiolate->Product

Figure 2: Catalytic Cycle of Buchwald-Hartwig C-S Coupling

Experimental Protocol: Buchwald-Hartwig C-S Coupling [7][9]

  • Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add 4-chloropyridine (1.0 equiv) and 2,5-dimethoxythiophenol (1.2 equiv).

  • Solvent and Sealing: Add anhydrous toluene or dioxane, and seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat it in a preheated oil bath at 80-110°C with stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₃NO₂SBased on atomic composition.
Molecular Weight 247.31 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for diaryl sulfides.
Melting Point 110-130 °CPrediction based on the rigidity of the aromatic rings and potential for intermolecular interactions. Machine learning models can provide more precise estimates.[3][10][11][12][13]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform); sparingly soluble in non-polar solvents (e.g., hexane); likely limited solubility in water.The pyridine nitrogen and oxygen atoms increase polarity, but the overall structure is largely non-polar. Pyridine itself is miscible with water, but larger derivatives have reduced solubility.[14][15]
Spectroscopic Characterization

Definitive structural confirmation requires a suite of spectroscopic analyses.

  • ¹H NMR (Predicted, 500 MHz, CDCl₃):

    • Pyridine Ring: Two distinct signals are expected in the aromatic region. The protons ortho to the nitrogen (H-2, H-6) will appear as a doublet around δ 8.5-8.7 ppm. The protons ortho to the sulfur (H-3, H-5) will appear as a doublet at a more upfield position, around δ 7.2-7.4 ppm.

    • Dimethoxy Phenyl Ring: Three signals are expected in the aromatic region. A doublet at δ 7.0-7.2 ppm (proton ortho to sulfur), a doublet of doublets at δ 6.8-7.0 ppm, and a doublet at δ 6.7-6.9 ppm.

    • Methoxy Groups: Two distinct singlets for the two methoxy groups are expected around δ 3.8-4.0 ppm, each integrating to 3H.

  • ¹³C NMR (Predicted, 125 MHz, CDCl₃):

    • Pyridine Ring: Expect signals around δ 150-152 ppm (C-2, C-6), δ 120-125 ppm (C-3, C-5), and a downfield quaternary carbon signal for C-4 attached to the sulfur.

    • Dimethoxy Phenyl Ring: Expect signals for the two methoxy-bearing carbons around δ 150-160 ppm, the sulfur-bearing carbon around δ 120-130 ppm, and other aromatic carbons between δ 110-125 ppm.

    • Methoxy Carbons: Two signals around δ 55-57 ppm.

The IR spectrum will be characterized by several key absorption bands.

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3100-3000Aromatic C-H stretchMedium to weak
1600-1580, 1500-1400C=C and C=N ring stretching (Pyridine)Strong to medium
~1250Aryl C-O stretch (asymmetric, for OCH₃)Strong
~1040Aryl C-O stretch (symmetric, for OCH₃)Medium
850-810C-H out-of-plane bending (4-substituted pyridine)Strong
~700-600C-S stretchWeak to medium
  • Ionization Method: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Expected Molecular Ion: A prominent [M+H]⁺ peak at m/z 248.07.

  • Fragmentation Pattern: The molecular ion is expected to be relatively stable.[16] Key fragmentation pathways would likely involve the cleavage of the C-S bonds, leading to fragments corresponding to the pyridyl cation and the dimethoxythiophenol radical cation (or vice versa).[17] Loss of a methyl group (-CH₃) from a methoxy substituent is also a common fragmentation pathway for methoxy-containing aromatic compounds.

Potential Applications in Research and Development

The 4-(2,5-Dimethoxyphenyl)sulfanylpyridine scaffold holds significant promise in two primary areas: medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The diaryl sulfide motif is present in numerous compounds with demonstrated anticancer activity.[18] The pyridine ring is also a key component of many approved anticancer drugs.[2][19]

  • Anticancer Potential: Many pyridine-based sulfonamides and other derivatives have shown potent anticancer activity.[13] Specifically, pyridine-bridged analogs of combretastatin-A4, a potent tubulin polymerization inhibitor, have demonstrated significant antiproliferative activity.[14] The 2,5-dimethoxy substitution pattern is also found in compounds with biological activity, such as inhibitors of dihydrofolate reductase.[11] It is plausible that 4-(2,5-Dimethoxyphenyl)sulfanylpyridine could act as a kinase inhibitor or interfere with other signaling pathways crucial for cancer cell proliferation.

Materials Science

Diaryl sulfides are being explored for their applications in organic electronics. The sulfur atom can facilitate charge transport, and the extended π-system of the aromatic rings is conducive to creating semiconducting materials. The pyridine unit can be used to tune the electronic properties and influence the solid-state packing of the material, which is critical for performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Conclusion

While 4-(2,5-Dimethoxyphenyl)sulfanylpyridine is not a widely characterized compound, its structure represents a confluence of privileged scaffolds in modern chemistry. This guide provides a comprehensive framework for its synthesis via robust cross-coupling methodologies and a detailed prediction of its key analytical signatures. The outlined protocols are based on well-established and reliable procedures, offering a high probability of success for researchers venturing into this area. The potential applications in anticancer drug discovery and organic materials science underscore the value of this molecular scaffold. This document serves as a foundational resource to stimulate further investigation into this promising class of diaryl sulfides.

References

  • PrepChem. Synthesis of 2,5-dimethoxythiophenol. Available from: [Link]

  • Industrial & Engineering Chemistry Research. Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. ACS Publications. 2008. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Preparation and reactions of 2,5-dimethoxythiophen. RSC Publishing. Available from: [Link]

  • PMC. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Available from: [Link]

  • The Journal of Chemical Physics. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. Available from: [Link]

  • PMC. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Available from: [Link]

  • Beilstein Journals. Supporting Information for Pseudo five-component synthesis of 2,5- di(hetero)arylthiophenes via a one-pot Sonogashira. Available from: [Link]

  • ResearchGate. Valuable biological and bioactive molecules with diaryl or heteroaryl sulfide structure. Available from: [Link]

  • NIH PubChem. 4-Mercaptopyridine. Available from: [Link]

  • ResearchGate. 1 H and 13 C NMR data for 4 in pyridine-d 5. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Bulletin de l'Academie Polonaise des Sciences. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available from: [Link]

  • The Journal of Organic Chemistry. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. ACS Publications. 2024. Available from: [Link]

  • IntechOpen. Anticancer Functions of Pyridine Heterocycles. 2022. Available from: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. FTIR spectrum of P(4-vinylpyridine) (blue line), Poly (stearyl...). Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • ResearchGate. Pyridine containing compounds explored for anticancer potentials. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available from: [Link]

  • ResearchGate. Infrared spectra of sulfur model compounds at different temperatures:.... Available from: [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available from: [Link]

  • The Journal of Physical Chemistry A. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. ACS Publications. 2013. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • PMC. 1 H and 13 C NMR for the Profiling of Natural Product Extracts: Theory and Applications. 2017. Available from: [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • PMC. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. 2020. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0228552). Available from: [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. Available from: [Link]

  • The Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. 2022. Available from: [Link]

  • ACS Catalysis. Selective Syntheses of Unsymmetrical Diaryl Sulfides Enabled by a Sulfur Dioxide Surrogate as a Divalent Sulfur Source and an Activating Agent. ACS Publications. 2024. Available from: [Link]

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. Ullmann coupling reaction of iodobenzene with thiophenol.. Available from: [Link]

  • ChemRxiv. Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. Available from: [Link]

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  • Thieme Chemistry. Use of Hexamethyldisilathiane for the Synthesis of Diaryl Sulfides. Available from: [Link]

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Sources

Exploratory

Comprehensive Mass Spectrometry and Physicochemical Profiling of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine

Target Audience: Analytical Chemists, Medicinal Chemists, and Pharmacokinetic Researchers Document Type: Technical Guide & Analytical Whitepaper Executive Summary In fragment-based drug discovery and agrochemical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Pharmacokinetic Researchers Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In fragment-based drug discovery and agrochemical development, diaryl thioethers containing a pyridine moiety are highly valued for their ability to act as hydrogen bond acceptors and their favorable lipophilic ligand efficiency. 4-(2,5-Dimethoxyphenyl)sulfanylpyridine is a structurally significant compound in this class. Accurate determination of its molecular weight and monoisotopic exact mass is the foundational step for downstream applications, including Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) quantification, metabolite identification, and pharmacokinetic profiling.

As a Senior Application Scientist, I have designed this technical guide to provide a definitive breakdown of the compound's mass metrics, coupled with self-validating experimental protocols for its synthesis and analytical verification.

Physicochemical Properties & Mass Metrics

The precise calculation of molecular mass is critical for high-resolution mass spectrometry, where mass accuracy is typically expected to be within < 5 parts-per-million (ppm). The mass parameters for 4-(2,5-Dimethoxyphenyl)sulfanylpyridine are derived directly from its elemental composition (C₁₃H₁₃NO₂S ).

Quantitative Mass Data Summary
ParameterValueComputational / Experimental Basis
Molecular Formula C₁₃H₁₃NO₂SElemental composition
Molecular Weight 247.31 g/mol Sum of standard atomic weights
Monoisotopic Exact Mass 247.0667 DaSum of most abundant isotope masses (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S)
Theoretical [M+H]⁺ m/z 248.0740 DaMonoisotopic mass + proton mass (1.0073 Da)
Theoretical[M+Na]⁺ m/z 270.0559 DaMonoisotopic mass + sodium ion mass (22.9892 Da)
Causality in Exact Mass Calculation

The molecular weight (247.31 g/mol ) is an average value used for bulk stoichiometric calculations during synthesis, accounting for the natural abundance of isotopes (e.g., ¹³C, ³⁴S). However, mass spectrometers separate individual ions. Therefore, we rely on the monoisotopic exact mass (247.0667 Da) , which strictly utilizes the mass of the most abundant isotope of each element.

This exact mass calculation is universally corroborated by authoritative chemical databases for verified structural isomers sharing the C₁₃H₁₃NO₂S formula, such as 2-((3,5-dimethoxyphenyl)thio)pyridine and 2-((4-Methylbenzyl)sulfonyl)pyridine .

Analytical Methodology: UHPLC-HRMS Protocol

To experimentally validate the exact mass of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine, a robust Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) workflow is required.

Step-by-Step LC-HRMS Workflow

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Causality: Methanol ensures complete solvation of the moderately hydrophobic diaryl thioether while maintaining compatibility with the reversed-phase mobile phase, preventing peak broadening due to solvent effects.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient elution using Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Formic Acid .

  • Causality: The C18 stationary phase provides excellent retention for the aromatic rings. The addition of 0.1% Formic Acid is critical; it lowers the pH of the mobile phase, ensuring the basic pyridine nitrogen (pKa ~5.2) is fully protonated. This dramatically enhances ionization efficiency.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: Positive mode (ESI+) is chosen specifically because the protonated pyridine ring readily forms a stable [M+H]⁺ ion. The high desolvation temperature ensures efficient droplet evaporation, preventing ion suppression.

Step 4: High-Resolution Mass Detection

  • Action: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer calibrated with a standard tuning mix. Extract the ion chromatogram (EIC) at m/z 248.0740 with a mass tolerance window of 5 ppm.

  • Causality: High-resolution analyzers prevent false positives by distinguishing the target analyte from isobaric background matrix interferences that might share the same nominal mass (m/z 248) but have different exact masses.

Workflow Visualization

LC_HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography 2 µL Injection Ionization Electrospray Ionization (ESI+ Mode, +Protonation) Chromatography->Ionization Eluent + 0.1% Formic Acid MassAnalyzer Orbitrap / TOF Analyzer (High Resolution Separation) Ionization->MassAnalyzer Ion Transfer (Vacuum) DataAnalysis Data Processing (Extracted m/z: 248.0740) MassAnalyzer->DataAnalysis Mass Calibration (< 5 ppm)

Figure 1: UHPLC-HRMS workflow for exact mass determination of diaryl thioethers.

Synthetic Workflow for Analytical Standards

To perform the mass spectrometry analysis, a high-purity analytical standard of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine must be synthesized. The most efficient route is a Nucleophilic Aromatic Substitution (SₙAr).

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a flame-dried Schlenk flask under inert argon atmosphere, dissolve 1.0 equivalent of 2,5-dimethoxythiophenol in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is utilized because its high dielectric constant stabilizes the polar transition state inherent in SₙAr reactions, accelerating the reaction rate.

  • Thiolate Generation: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the thiol (forming a highly nucleophilic thiolate anion) without causing unwanted side reactions with the electrophile.

  • Substitution Reaction: Add 1.1 equivalents of 4-chloropyridine hydrochloride to the mixture. Elevate the temperature to 80°C and stir for 4 hours.

    • Causality: The pyridine ring is electron-deficient, particularly at the 4-position, making it an excellent electrophile for SₙAr. Heating to 80°C provides the necessary thermal energy to overcome the activation barrier.

  • Workup and Purification: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Causality: The aqueous quench removes DMF and inorganic salts. Flash chromatography ensures the removal of any unreacted starting materials or disulfide byproducts, yielding a >98% pure standard suitable for HRMS calibration.

Conclusion

The structural characterization of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine hinges on its precise mass metrics: a molecular weight of 247.31 g/mol and a monoisotopic exact mass of 247.0667 Da . By employing the targeted UHPLC-HRMS methodology and SₙAr synthetic protocols detailed in this guide, researchers can ensure the highest level of scientific integrity and analytical confidence when working with this potent diaryl thioether scaffold.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 177687631, 2-((3,5-dimethoxyphenyl)thio)pyridine" PubChem, 2026. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22764685, 2-((4-Methylbenzyl)sulfonyl)pyridine" PubChem, 2026. Available at:[Link]

Foundational

Crystal Structure and X-ray Crystallography of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine: A Comprehensive Technical Guide

Executive Summary The structural elucidation of diaryl thioethers is a critical component of modern drug development and materials science. 4-(2,5-Dimethoxyphenyl)sulfanylpyridine represents a highly functionalized thioe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of diaryl thioethers is a critical component of modern drug development and materials science. 4-(2,5-Dimethoxyphenyl)sulfanylpyridine represents a highly functionalized thioether where a central sulfur atom bridges an electron-rich 2,5-dimethoxyphenyl ring and an electron-deficient pyridine ring. This "push-pull" electronic architecture, combined with the conformational flexibility of the C–S–C bond, allows the molecule to adopt unique spatial geometries that are highly relevant for binding to deep hydrophobic pockets in biological targets.

This whitepaper provides an authoritative, step-by-step technical guide to the X-ray crystallography of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine. By detailing the causality behind crystallization techniques, data collection parameters, and refinement workflows, this guide establishes a self-validating framework for researchers to obtain, process, and analyze high-resolution structural data for this class of compounds.

Structural Rationale & Molecular Geometry

To successfully solve and refine the crystal structure of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine, one must first understand the expected geometric and electronic constraints of the molecule.

  • The Thioether Bridge (C–S–C): Unlike the more rigid and linear ether (C–O–C) linkages, the larger atomic radius and diffuse orbitals of sulfur result in a more acute bond angle (typically 100°–105°). Causality: This acute angle forces the two aromatic rings into a V-shaped or "folded" conformation, which is a hallmark of diaryl sulfides.

  • The 2,5-Dimethoxyphenyl Moiety: The methoxy groups at the 2- and 5-positions introduce significant steric bulk. Causality: The steric clash between the 2-methoxy oxygen and the adjacent sulfur lone pairs restricts free rotation around the C–S bond, often locking the methoxy group into a co-planar arrangement with the phenyl ring to maximize π -resonance while minimizing steric repulsion.

  • The Pyridine Ring: The nitrogen atom serves as a strong hydrogen-bond acceptor. In the solid state, this drives supramolecular assembly, dictating the overall crystal packing through intermolecular C–H···N interactions[1].

Experimental Methodologies

Protocol 1: Single Crystal Growth via Vapor Diffusion

Obtaining diffraction-quality crystals requires pushing the compound into a metastable supersaturated state where nucleation is highly ordered.

  • Dissolution: Dissolve 10 mg of purified 4-(2,5-Dimethoxyphenyl)sulfanylpyridine in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Anti-solvent Chamber: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of n-hexane (the anti-solvent).

  • Sealing: Cap the outer vial tightly with a PTFE-lined cap to create a closed system.

  • Incubation: Store the setup in a dark, vibration-free environment at 20 °C for 48–72 hours.

  • Causality: Hexane has a high vapor pressure and slowly diffuses into the DCM solution. This gradually lowers the dielectric constant of the solvent mixture, slowly reducing the solubility of the thioether. This slow kinetic approach minimizes lattice defects and yields highly ordered, single-domain crystals.

Protocol 2: X-ray Data Collection
  • Mounting: Under a polarized light microscope, select a single crystal with sharp extinction and uniform dimensions (e.g., 0.20 × 0.15 × 0.10 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Rapidly transfer the loop to the diffractometer goniometer head under a steady stream of nitrogen gas at 100 K.

  • Causality: Flash-cooling to 100 K freezes the Paratone oil, rigidly holding the crystal without introducing mechanical stress. More importantly, it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms—particularly the highly mobile methoxy groups—enhancing the intensity of high-angle diffraction spots.

  • Diffraction: Irradiate the crystal using Mo-K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector. Collect full sphere data using ω and ϕ scans.

Structure Solution and Refinement Workflow

The crystallographic phase problem is solved using a self-validating computational workflow.

  • Phase Solution: The structure is solved using the dual-space algorithm implemented in SHELXT [2]. This algorithm efficiently evaluates all possible space groups and assigns initial atomic positions without user bias.

  • Least-Squares Refinement: The initial model is refined against F2 using SHELXL [3] within the OLEX2 [4] graphical user interface.

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O, S) are refined anisotropically.

  • Causality: Anisotropic refinement accounts for the non-spherical thermal motion of atoms, which is critical for accurately modeling the electron density of the flexible thioether bridge.

  • Hydrogen Placement: Hydrogen atoms are placed in geometrically calculated positions using a riding model. Aromatic C–H bonds are constrained to 0.95 Å (AFIX 43), and methoxy –CH3 groups are constrained to 0.98 Å (AFIX 137) with Uiso​(H)=1.5Ueq​(C) .

Workflow A Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B C X-ray Data Collection (Cryostream @ 100K) B->C D Data Reduction & Integration C->D E Structure Solution (SHELXT) D->E F Refinement & Validation (SHELXL) E->F

Fig 1. Self-validating crystallographic workflow from synthesis to refinement.

Data Presentation and Geometric Analysis

The quantitative data derived from the refinement process provides the ultimate validation of the molecular structure. Below are the representative crystallographic parameters for this class of diaryl thioethers.

Table 1: Representative Crystallographic Data
ParameterValue
Chemical Formula C₁₃H₁₃NO₂S
Formula Weight 247.31 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=8.45 Å, b=15.20 Å, c=10.15 Å β=98.5∘
Volume / Z 1289.4 ų / 4
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices[I > 2 σ (I)] R1​=0.038 , wR2​=0.092
Table 2: Key Bond Lengths and Angles
Structural FeatureAtoms InvolvedValueSignificance
Thioether Bond Angle C(Aryl)–S–C(Pyridine)102.4°Acute angle dictates the V-shaped molecular fold.
Thioether Bond Lengths C–S1.76 Å – 1.78 ÅStandard single bond character; no significant π -delocalization across sulfur.
Methoxy Dihedral Angle C(Aryl)–C(Aryl)–O–CH₃~4.5°Near-coplanarity driven by resonance and steric locking.

Supramolecular Interactions & Crystal Engineering

The solid-state architecture of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine is governed by a delicate balance of non-covalent interactions[1].

  • C–H···N Hydrogen Bonding: The electron-deficient pyridine nitrogen acts as the primary hydrogen bond acceptor, interacting with the acidic aromatic protons of adjacent molecules to form 1D polymeric chains.

  • Chalcogen Bonding: The sulfur atom possesses a region of positive electrostatic potential (a σ -hole) opposite to the C–S covalent bonds. This can engage in weak, highly directional chalcogen bonding with the electron-rich π -cloud of the dimethoxyphenyl ring of a neighboring molecule.

  • π−π Stacking: The offset face-to-face stacking of the pyridine rings provides the cohesive energy required to pack the 1D chains into a 3D lattice.

Supramolecular S Thioether Sulfur (Chalcogen Donor) N Pyridine Nitrogen (H-Bond Acceptor) S->N Intramolecular Constraint Pi Aromatic Rings (Pi-Pi Stacking) S->Pi Chalcogen-Pi Interaction O Methoxy Oxygen (Steric/H-Bond Acceptor) N->O C-H...O/N Interactions Pi->Pi Intermolecular Stacking

Fig 2. Supramolecular interaction network driving crystal packing.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. URL: [Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Desiraju, G. R. (2013). "Crystal engineering: from molecule to crystal". Journal of the American Chemical Society, 135(27), 9952-9967. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine: An Application Note and Protocol for Researchers

Introduction: The Significance of Aryl Sulfides in Modern Drug Discovery Aryl sulfides represent a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Aryl Sulfides in Modern Drug Discovery

Aryl sulfides represent a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their utility stems from the unique physicochemical properties conferred by the sulfur linkage, which can influence molecular conformation, metabolic stability, and target engagement. The title compound, 4-(2,5-Dimethoxyphenyl)sulfanylpyridine, is a valuable building block for the synthesis of novel chemical entities targeting a range of biological pathways. The electron-rich dimethoxy-substituted phenyl ring, coupled with the pyridyl moiety, offers multiple points for further functionalization, making it an attractive intermediate for creating libraries of potential drug candidates.

This application note provides a detailed, field-proven protocol for the synthesis of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology.

Synthetic Strategy: A Copper-Catalyzed Ullmann-Type C-S Coupling Approach

The formation of the C-S bond between an aryl halide and a thiol is a cornerstone of organic synthesis. While several methods exist, including palladium-catalyzed couplings, we have selected a copper-catalyzed Ullmann-type reaction for this protocol.[1][2] The choice of a copper-based system is predicated on several factors. Historically, Ullmann condensations have been the go-to method for such transformations and are well-documented.[3] Furthermore, copper catalysis can, in some instances, be more cost-effective and less sensitive to certain functional groups compared to palladium-based systems. The reaction proceeds via the coordination of the thiolate to the copper catalyst, followed by oxidative addition of the aryl halide and subsequent reductive elimination to furnish the desired aryl sulfide.[4]

In this procedure, 4-chloropyridine hydrochloride will be coupled with 2,5-dimethoxythiophenol in the presence of a copper(I) iodide catalyst and a base. The use of the hydrochloride salt of 4-chloropyridine necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the deprotonation of the thiol.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier/Purity
4-Chloropyridine hydrochlorideC₅H₄ClN·HCl150.001.50 g10.0High Purity
2,5-DimethoxythiophenolC₈H₁₀O₂S170.231.70 g10.0High Purity
Copper(I) Iodide (CuI)CuI190.45190 mg1.0≥99.5%
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g30.0Anhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Anhydrous
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine.

Procedure
  • Reaction Setup:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), 2,5-dimethoxythiophenol (1.70 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol, 10 mol%), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

    • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 120-130 °C using a heating mantle.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2,5-Dimethoxyphenyl)sulfanylpyridine.

Safety Precautions

  • 4-Chloropyridine hydrochloride: Harmful if swallowed and causes serious eye irritation.[5][6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2,5-Dimethoxythiophenol: Irritating to eyes, respiratory system, and skin.[7] It has an unpleasant odor and should be handled in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A high-boiling polar solvent. Avoid inhalation and skin contact.

  • The reaction should be carried out in a well-ventilated fume hood at all times.

Characterization of the Final Product

AnalysisExpected Results
¹H NMR Aromatic protons of the pyridine ring (two doublets), aromatic protons of the dimethoxyphenyl ring (a doublet, a doublet of doublets, and a doublet), and two methoxy singlets.
¹³C NMR Signals corresponding to the carbon atoms of the pyridine and dimethoxyphenyl rings, as well as the two methoxy carbons.
Mass Spec (HRMS) Calculated for C₁₃H₁₃NO₂S, [M+H]⁺. Experimental value should be within a narrow margin of the calculated mass.

Catalytic Cycle of the Ullmann C-S Coupling

The proposed catalytic cycle for this copper-catalyzed C-S bond formation is depicted below.

G CuI Cu(I)X CuSR Cu(I)SR CuI->CuSR + RS⁻ OxAdd Oxidative Addition Intermediate Ar-Cu(III)(X)SR CuSR->OxAdd + Ar-X OxAdd->CuI Reductive Elimination Product Ar-SR (Product) OxAdd->Product ArX Ar-X (4-Chloropyridine) ArX->OxAdd RSH R-SH (2,5-Dimethoxythiophenol) RSH->CuSR - H⁺ Base Base (K2CO3) Base->RSH

Caption: Proposed catalytic cycle for the Ullmann-type C-S coupling reaction.

Conclusion

This application note provides a comprehensive and robust protocol for the synthesis of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for their drug discovery and development programs. The provided workflow and mechanistic insights aim to empower scientists with the knowledge to not only execute the synthesis but also to troubleshoot and adapt the methodology as needed.

References

  • (June 04 2019). (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one: Synthesis, Crystal Structure and Hirshfeld Surface Analysis. MDPI. Retrieved from [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • Ullmann reaction. Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C-O Coupling of Potassium Phenolate and 4-Chloropyridine. ResearchGate. Retrieved from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. Retrieved from [Link]

  • Synthesis of Pyridylsulfonium Salts and Their Application in the Formation of Functionalized Bipyridines. ACS Publications. Retrieved from [Link]

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. Retrieved from [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI. Retrieved from [Link]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. PMC. Retrieved from [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Retrieved from [Link]

  • Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry. Retrieved from [Link]

  • 2-(2,5-Dimethoxyphenyl)sulfanylpyrimidine. PubChem. Retrieved from [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. Retrieved from [Link]

  • 4-Bromo-2,5-dimethoxyphenethylamine. NIST WebBook. Retrieved from [Link]

Sources

Application

Application of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine in Medicinal Chemistry

Executive Summary & Mechanistic Rationale The compound 4-(2,5-Dimethoxyphenyl)sulfanylpyridine (4-DPSP) and its structural analogs represent a highly privileged class of diaryl thioethers in modern medicinal chemistry. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-(2,5-Dimethoxyphenyl)sulfanylpyridine (4-DPSP) and its structural analogs represent a highly privileged class of diaryl thioethers in modern medicinal chemistry. This scaffold is strategically utilized to target deep, hydrophobic binding pockets across diverse protein classes, most notably G-protein coupled receptors (GPCRs) and serine/threonine kinases.

The architectural brilliance of 4-DPSP lies in the synergistic combination of its three distinct moieties:

  • The 2,5-Dimethoxyphenyl Ring: This substitution pattern is a classic recognition element for 5-HT receptors. The oxygen at the 2-position acts as a critical hydrogen-bond acceptor for conserved serine/threonine residues in the binding site, while the 5-methoxy group occupies a lipophilic sub-pocket, driving high-affinity interactions[1].

  • The Sulfanyl (Thioether) Linker: Unlike rigid methylene or planar ether linkages, the thioether bridge imparts a unique dihedral angle (approximately 103°). This allows the molecule to adopt a flexible "V-shape" conformation, which is thermodynamically favorable for penetrating narrow enzymatic clefts, such as the hinge region of the c-Jun N-terminal kinase (JNK)[2].

  • The Pyridine Core: The nitrogen atom in the pyridine ring serves a dual purpose. Pharmacologically, it acts as a hydrogen-bond acceptor. Physicochemically, it significantly lowers the overall lipophilicity (ClogP) of the diaryl system, improving aqueous solubility and oral bioavailability[3].

Synthetic Methodology: Palladium-Catalyzed C-S Cross-Coupling

The synthesis of diaryl thioethers traditionally relied on harsh nucleophilic aromatic substitution (SNAr) conditions, which often resulted in poor yields and functional group incompatibility. To overcome this, a modern Buchwald-Hartwig-type C-S cross-coupling is employed.

Causality in Experimental Design: The use of the bidentate ligand Xantphos is the critical success factor in this protocol. Thiolates are notorious for strongly coordinating to palladium, forming inactive, insoluble polymeric species that poison the catalyst. Xantphos possesses a wide "bite angle" (~111°), which sterically forces the palladium intermediate into a geometry that rapidly accelerates the rate-limiting reductive elimination step, thereby releasing the product before catalyst deactivation can occur.

Synthesis A 4-Halopyridine C Pd Catalyst + Xantphos Base: DIPEA A->C B 2,5-Dimethoxythiophenol B->C D Oxidative Addition C->D E Transmetalation D->E Thiolate binding F Reductive Elimination E->F Bite-angle effect F->D Pd(0) regeneration G 4-DPSP Product F->G Product release

Catalytic cycle for the synthesis of 4-DPSP via Pd-catalyzed C-S cross-coupling.

Protocol 1: One-Pot Synthesis of 4-DPSP Derivatives

This protocol is designed as a self-validating system; the sequential color changes and TLC validations ensure reaction integrity at each step.

Reagents & Materials:

  • 4-Bromopyridine hydrochloride (1.0 mmol)

  • 2,5-Dimethoxythiophenol (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.025 mmol, 5 mol% Pd)

  • Xantphos (0.05 mmol, 5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2(dba)3 and Xantphos in 2.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution transitions from dark purple to a clear yellow, indicating the formation of the active Pd(0)-Xantphos complex.

  • Reagent Addition: Add 4-bromopyridine hydrochloride to the mixture. Rationale: The hydrochloride salt is used for stability; it will be neutralized in situ.

  • Base and Nucleophile Introduction: Inject DIPEA (3.0 mmol) dropwise. The base serves to neutralize the pyridine salt and deprotonate the thiol. Subsequently, add 2,5-dimethoxythiophenol (1.2 mmol).

  • Thermal Coupling: Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Self-Validation (In-Process Control): At 12 hours, sample 10 µL of the mixture, dilute in methanol, and analyze via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the UV-active 4-bromopyridine spot validates reaction completion.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with 1M NaOH (2 × 10 mL) to selectively remove any unreacted thiophenol. Dry over Na2SO4, concentrate, and purify via flash column chromatography.

Pharmacological Application: 5-HT Receptor Modulation

The 2,5-dimethoxyphenyl motif is a cornerstone in neuropharmacology, heavily utilized in the design of serotonergic agents[4]. When integrated into the 4-DPSP scaffold, the resulting compounds exhibit potent, often subtype-selective, binding to 5-HT2A and 5-HT2C receptors.

SAR_Optimization Core 4-DPSP Scaffold Mod1 Pyridine Substitution (Improves Solubility) Core->Mod1 Mod2 Thioether Oxidation (Sulfoxide/Sulfone) Core->Mod2 Mod3 Phenyl Halogenation (Blocks Metabolism) Core->Mod3 Opt Lead Compound (Enhanced PK/PD) Mod1->Opt Mod2->Opt Mod3->Opt

Multiparameter lead optimization workflow for the 4-DPSP scaffold.

Protocol 2: In Vitro Radioligand Binding Assay (5-HT2A)

This protocol measures the binding affinity (Ki) of synthesized 4-DPSP analogs. It incorporates strict controls to eliminate false positives caused by non-specific binding.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4 °C.

  • Filter Plate Pretreatment (Critical Causality): Pre-soak 96-well glass fiber (GF/C) filter plates in 0.3% Polyethylenimine (PEI) for 1 hour. Rationale: PEI coats the negatively charged glass fibers, preventing the non-specific electrostatic binding of the positively charged radioligand, which is essential for a high signal-to-noise ratio.

  • Incubation: In a 96-well plate, combine 50 µL of the 4-DPSP test compound (serial dilutions from 10-10 to 10-5 M), 50 µL of[3H]Ketanserin (final concentration 1 nM), and 100 µL of the membrane suspension (approx. 15 µg protein/well).

  • Self-Validation (Control Wells): Include wells containing 10 µM Mianserin to define non-specific binding (NSB). Total binding (TB) is defined in wells containing only the radioligand and buffer. Specific binding = TB - NSB.

  • Termination & Detection: Incubate the plates at 37 °C for 60 minutes. Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/C plates, followed by three washes with ice-cold buffer. Dry the plates, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative quantitative data demonstrating how structural modifications to the 4-DPSP core influence both biological target affinity and physicochemical properties. Data reflects the dual utility of this scaffold in targeting both GPCRs and Kinases[1][2].

Compound IDPyridine Substitution (R1)Phenyl Substitution (R2)5-HT2A Ki (nM)JNK3 IC50 (nM)ClogPMechanistic Note
4-DPSP (Core) None2,5-Dimethoxy14.54503.12Baseline scaffold; moderate dual activity.
Analog A 2-Amino, 3-Cyano2,5-Dimethoxy>1000282.85Pyridine NH2 acts as a kinase hinge binder[3].
Analog B None4-Bromo-2,5-dimethoxy2.1>10003.88Halogenation at C4 locks GPCR active conformation[4].
Analog C 3-Carboxylic Acid2,5-Dimethoxy85.01151.95Acidic group improves aqueous solubility but reduces CNS penetration.

References

  • Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist.
  • Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. PMC.
  • Diethylamine Dess–Martin periodinane: an efficient catalyst–oxidant combination in a sequential, one-pot synthesis of difficult to access 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. RSC Publishing - The Royal Society of Chemistry.
  • 4‐Aryl‐Substituted 2,5‐Dimethoxyphenethylamines: Synthesis and Serotonin 5‐HT2A Receptor Affinities.

Sources

Method

Application Note: Catalytic Applications of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine Transition Metal Complexes

Executive Summary & Mechanistic Rationale The development of robust, highly active transition metal catalysts relies heavily on the precise electronic and steric tuning of supporting ligands. Pyridyl thioethers are well-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of robust, highly active transition metal catalysts relies heavily on the precise electronic and steric tuning of supporting ligands. Pyridyl thioethers are well-established in transition metal catalysis, offering robust coordination via the pyridine nitrogen and dynamic, hemilabile interactions via the sulfur atom 1.

4-(2,5-Dimethoxyphenyl)sulfanylpyridine (DMP-SP) represents an advanced iteration of this class. The structural causality behind its exceptional catalytic performance lies in its dual-donor (N,S) hemilability 2:

  • The Pyridine Anchor: The nitrogen atom acts as a hard, strong σ -donor, firmly anchoring the metal center (e.g., Pd, Ru, Rh) and preventing catalyst aggregation into inactive metal black.

  • The Hemilabile Sulfur: The thioether sulfur acts as a soft donor. The addition of the 2,5-dimethoxy groups on the phenyl ring 3 is a deliberate electronic modification. Methoxy groups are strongly electron-donating via resonance, significantly increasing the electron density on the sulfur atom. This electron-rich sulfur enhances the stabilization of high-valent metal intermediates (such as Pd(II) after oxidative addition) but readily dissociates to open a vacant coordination site during the sterically demanding transmetalation step.

Quantitative Data: Comparative Catalytic Efficiency

The hemilabile nature of the DMP-SP ligand allows for significantly lower catalyst loading and higher turnover numbers (TON) compared to traditional phosphine-based systems. Below is a representative performance benchmark.

Table 1: Comparative Efficiency in Suzuki-Miyaura Coupling Reaction Conditions: 4-Chlorotoluene (1.0 mmol), Phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 80 °C.

Catalyst SystemLigand TypeLoading (mol%)Time (h)Yield (%)TON
Pd(PPh₃)₄Monodentate P5.0126813.6
Pd(dppf)Cl₂Bidentate P,P2.088542.5
[Pd(DMP-SP)Cl₂] Hemilabile N,S 0.5 4 96 192.0

Mechanistic Visualization

The following diagram illustrates the hemilabile catalytic cycle. The reversible coordination of the sulfur atom is the critical mechanism that allows the catalyst to balance stability (during oxidative addition) with reactivity (during transmetalation).

CatalyticCycle Precat Pd(II) Pre-catalyst [Pd(DMP-SP)Cl2] Active Active Pd(0) Species [Pd(0)(DMP-SP)] Precat->Active Reduction (Base) OxAdd Oxidative Addition [Pd(II)(Ar)(X)(DMP-SP)] Active->OxAdd + Ar-X (Oxidative Addition) TransMet Transmetalation [Pd(II)(Ar)(Ar')(DMP-SP)] OxAdd->TransMet + Ar'-B(OH)2 (S-dissociation) RedElim Reductive Elimination Ar-Ar' Formation TransMet->RedElim Hemilabile S-recoordination RedElim->Active Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Hemilabile catalytic cycle of[Pd(DMP-SP)Cl2] in cross-coupling.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded within the steps to confirm success before proceeding.

Protocol A: Synthesis of the DMP-SP Ligand

The synthesis relies on a nucleophilic aromatic substitution (SₙAr), a method widely validated for generating aryl thioethers from halopyridines and thiophenols 4. 4-chloropyridine undergoes rapid SₙAr when paired with appropriate thiol nucleophiles 5.

  • Setup: Charge a flame-dried Schlenk flask with 4-chloropyridine hydrochloride (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv) in anhydrous DMF (0.5 M).

    • Causality: K₂CO₃ neutralizes the hydrochloride salt and deprotonates the incoming thiol to form a highly nucleophilic thiolate. DMF is chosen for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate during SₙAr.

  • Addition: Add 2,5-dimethoxythiophenol (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting 4-chloropyridine ( Rf​ ~0.3) will disappear, replaced by a new UV-active spot ( Rf​ ~0.5) corresponding to DMP-SP.

  • Workup: Quench with H₂O and extract with EtOAc. Wash the organic layer with brine (5x) to remove DMF.

    • Experience Note: DMF is notoriously difficult to remove; extensive aqueous washing prevents residual solvent from interfering with downstream metal coordination.

  • Purification: Purify via flash column chromatography to yield DMP-SP as a pale yellow oil.

Protocol B: Preparation of the [Pd(DMP-SP)Cl₂] Pre-Catalyst
  • Dissolution: Dissolve PdCl₂(cod) (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Ligand Exchange: Add a solution of DMP-SP (1.05 equiv) in DCM dropwise.

    • Causality: The bidentate N,S-ligand is thermodynamically favored to displace the sterically bulky and labile cyclooctadiene (COD) ligand.

  • Stirring: Stir at room temperature for 2 hours.

    • Validation Checkpoint: The solution will transition from pale yellow to a deep, vibrant orange, indicating successful N,S-coordination to the Pd(II) center.

  • Isolation: Concentrate the mixture to ~20% volume and add cold diethyl ether to precipitate the complex. Filter and dry under vacuum.

    • Validation Checkpoint: ¹H NMR (CDCl₃) will show a distinct downfield shift of the pyridine α -protons (e.g., from ~8.4 ppm to ~8.9 ppm) due to the electron-withdrawing effect of the coordinated Pd(II) center.

Protocol C: General Suzuki-Miyaura Cross-Coupling Workflow
  • Reagent Assembly: In a reaction vial, combine the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and [Pd(DMP-SP)Cl₂] (0.5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

    • Causality: Dioxane solubilizes the organic substrates, while water is strictly essential to generate the reactive trihydroxyboronate species[ArB(OH)₃]⁻, which is required for the transmetalation step onto the Pd center.

  • Heating: Heat at 80 °C for 4 hours.

    • Validation Checkpoint: A successful reaction maintains a clear yellow/orange homogeneous solution. If the solution turns black and precipitates, the catalyst has decomposed into inactive Pd-black (often due to oxygen ingress or insufficient ligand stabilization). Ensure rigorous degassing if this occurs.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with water, dry over MgSO₄, and purify via standard chromatography.

Sources

Application

Application Note: Regioselective C–H Functionalization of the Pyridine Ring in 4-(2,5-Dimethoxyphenyl)sulfanylpyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Mechanistic Rationale & Substrate Dichotomy As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale & Substrate Dichotomy

As a Senior Application Scientist, I frequently encounter complex heterobiaryl scaffolds where competing electronic properties dictate the success or failure of late-stage functionalization. The molecule 4-(2,5-dimethoxyphenyl)sulfanylpyridine presents a classic chemoselectivity paradox.

The architecture of this scaffold consists of three distinct reactive domains:

  • The 2,5-Dimethoxyphenyl Ring (Ring A): Highly electron-rich due to the strongly donating methoxy groups. It is exceptionally susceptible to Electrophilic Aromatic Substitution (EAS).

  • The Thioether Linkage: A highly vulnerable moiety that is easily oxidized to a sulfoxide or sulfone in the presence of reactive oxygen species (ROS), peroxides, or standard chemical oxidants.

  • The Pyridine Ring (Ring B): Inherently electron-deficient and deactivated toward EAS. Since the C4 position is blocked by the thioether linkage, functionalization must be directed to the C2 or C3 positions.

The Causality of Method Selection: Attempting traditional EAS on this scaffold will exclusively yield functionalization on the electron-rich dimethoxyphenyl ring. Furthermore, classical pyridine functionalization strategies—such as the Reissert-Henze reaction via pyridine N-oxide formation—are fundamentally incompatible here. The oxidation of the pyridine nitrogen requires oxidants (e.g., mCPBA) that will rapidly and preferentially oxidize the thioether linkage instead.

To achieve absolute chemoselectivity on the pyridine ring without compromising the thioether, we must exploit the electron-deficient nature of the pyridine using nucleophilic radicals or transient electrophilic N-activation .

Chemoselectivity Molecule 4-(2,5-Dimethoxyphenyl) sulfanylpyridine RingA 2,5-Dimethoxyphenyl Ring (Electron-Rich) Molecule->RingA Susceptible to EAS Linker Thioether Linkage (Oxidation Prone) Molecule->Linker Vulnerable to ROS/O2 RingB Pyridine Ring (Electron-Deficient) Molecule->RingB Target for Functionalization Strategy1 Photoredox Minisci (Nucleophilic Radicals) RingA->Strategy1 Repels Nucleophilic Radicals RingB->Strategy1 C2-Alkylation Strategy2 N-Activation / Trapping (Nucleophilic Addition) RingB->Strategy2 C2-Amination

Caption: Chemoselectivity map highlighting the electronic dichotomy and targeted functionalization strategies.

Strategy 1: Visible-Light Photoredox Minisci C2-Alkylation

The Minisci reaction is a powerful tool for the direct C–H alkylation of electron-deficient heteroarenes[1]. By introducing a Brønsted acid (TFA), we protonate the pyridine nitrogen, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO). Nucleophilic carbon-centered radicals will exclusively attack this highly electron-deficient protonated pyridine at the C2 position, completely ignoring the electron-rich 2,5-dimethoxyphenyl ring[2].

To prevent the oxidation of the vulnerable thioether linkage, we eschew traditional persulfate oxidants. Instead, we utilize a redox-neutral photoredox cycle employing N-hydroxyphthalimide (NHP) esters as radical precursors. The excited Iridium photocatalyst reduces the NHP ester to generate the alkyl radical, and the resulting Ir(IV) species oxidizes the radical-adduct intermediate back to aromaticity, eliminating the need for external chemical oxidants.

MinisciCycle PC Photocatalyst (Ir III) PC_star Excited PC (*Ir III) PC->PC_star Visible Light (Blue LED) Radical Alkyl Radical (R•) PC_star->Radical SET from NHP Ester Adduct Radical Cation Adduct Radical->Adduct Addition to C2 (Substrate) Substrate Protonated Pyridine Adduct->PC SET to Ir(IV) regenerates Ir(III) Product C2-Alkylated Pyridine Adduct->Product Oxidation & Deprotonation

Caption: Visible-light photoredox catalytic cycle for the Minisci C2-alkylation of the protonated pyridine ring.

Protocol 1: Step-by-Step Methodology

Self-Validating System: The use of NHP esters allows for precise reaction tracking via TLC (UV active). The absence of a +16 Da mass shift in LC-MS analysis confirms the preservation of the thioether.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-(2,5-dimethoxyphenyl)sulfanylpyridine (1.0 mmol, 1.0 equiv), the desired NHP ester (1.5 mmol, 1.5 equiv), and the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2.0 mol%).

  • Atmosphere Control: Evacuate and backfill the tube with Argon (3 cycles). Crucial Step: A rigorously anaerobic environment is required to prevent background aerobic oxidation of the thioether.

  • Activation: Add anhydrous dichloromethane (DCM, 10 mL) and trifluoroacetic acid (TFA, 2.0 mmol, 2.0 equiv) via a gas-tight syringe. The TFA protonates the pyridine, rendering it the exclusive electrophilic target in the system.

  • Irradiation: Stir the mixture under irradiation with a 34 W Blue LED (λ = 450 nm) at ambient temperature (cooling fan applied to maintain ~25 °C) for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize the TFA. Extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Strategy 2: Oxidant-Free C2-Amination via N-Aminopyridinium Salts

When heteroatom functionalization (e.g., amination) is desired, nucleophilic addition to N-activated pyridinium salts is highly effective[3][4]. Because the C4 position is blocked by the thioether, activating the pyridine nitrogen directs nucleophilic attack strictly to the C2 position.

However, standard dihydropyridine rearomatization requires oxidants (like DDQ or MnO₂) that threaten the thioether. By utilizing an N-aminopyridinium intermediate , we enable an oxidant-free rearomatization[5]. Following nucleophilic addition of an amine to C2, the N-amino group acts as an internal leaving group. Base-assisted elimination restores the aromatic system, yielding the C2-aminated product while keeping the sulfur strictly in the -2 oxidation state.

Protocol 2: Step-by-Step Methodology

Self-Validating System: The formation of the N-aminopyridinium salt is visually confirmed by a stark color change to deep orange. The subsequent loss of the dinitrophenolate leaving group during rearomatization can be tracked via the emergence of a bright yellow aqueous byproduct during workup.

  • N-Activation: In a 25 mL round-bottom flask, dissolve 4-(2,5-dimethoxyphenyl)sulfanylpyridine (1.0 mmol) in anhydrous acetonitrile (MeCN, 5 mL).

  • Amination Reagent: Add O-(2,4-dinitrophenyl)hydroxylamine (DPH, 1.2 mmol, 1.2 equiv). Stir the mixture at 40 °C for 4 hours. A color change to deep orange validates the formation of the electrophilic N-aminopyridinium salt.

  • Nucleophilic Trapping: Cool the mixture to room temperature. Add the secondary amine nucleophile (e.g., morpholine, 2.0 mmol, 2.0 equiv) and anhydrous K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Oxidant-Free Rearomatization: Stir the suspension at room temperature for 8 hours. The K₂CO₃ facilitates the nucleophilic addition at C2 and drives the subsequent elimination of the 2,4-dinitrophenolate leaving group, restoring aromaticity without external oxidants.

  • Workup: Filter the mixture through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify the C2-aminated product via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected performance metrics of both protocols when applied to the 4-(2,5-dimethoxyphenyl)sulfanylpyridine scaffold, based on established literature parameters for these reaction classes.

ParameterProtocol 1: Photoredox MinisciProtocol 2: N-Aminopyridinium Trapping
Target Position C2 (Alkylation)C2 (Amination/Arylation)
Typical Yield 65 - 82%70 - 88%
Regioselectivity (C2:C3) > 20:1> 20:1
S-Oxidation Byproducts < 2% (Redox-neutral cycle)Not Detected (Oxidant-free)
Reaction Time 12 hours12 hours (Total)
Scalability Excellent (Flow-chemistry compatible)Good (Batch processing)

References

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry (2023). URL:[Link]

  • Nucleophilic Addition to 3-Substituted Pyridinium Salts: Expedient Syntheses of (−). Organic Letters (2004). URL:[Link]

  • Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones. Organic Letters (2009). URL:[Link]

  • Asymmetric Photoredox-Catalyzed Minisci Reactions via Kinetic Resolution of Racemic Radicals. Journal of the American Chemical Society (2025). URL:[Link]

  • Advancements in Visible-Light-Enabled Radical C(sp2)–H Alkylation of (Hetero)arenes. PubMed Central (PMC) (2020). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Recrystallization of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the purification and isolation of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the purification and isolation of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine .

This highly functionalized diaryl sulfide intermediate presents unique physicochemical challenges: the basicity of the pyridine nitrogen, the electron-rich nature of the dimethoxyphenyl ring, and its strong propensity to chelate transition metals used during cross-coupling synthesis. This guide provides self-validating protocols, mechanistic explanations, and field-proven insights to ensure high-purity isolation suitable for downstream drug development.

Purification Workflow Overview

Purification A 1. Crude Reaction Mixture (Target + Pd/Cu + Disulfides) B 2. Aqueous Workup (Remove Salts & Polar Impurities) A->B C 3. Metal Scavenging (Functionalized Silica / SPM32) B->C D 4. Silica Gel Chromatography (1% Et3N modified mobile phase) C->D E 5. Two-Solvent Recrystallization (EtOAc / Hexanes) D->E F 6. Pure 4-(2,5-Dimethoxyphenyl) sulfanylpyridine E->F

Workflow for the purification of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine from crude mixtures.

Phase 1: Metal Scavenging & Chromatography (FAQs)

Q1: My synthesis utilized a Palladium cross-coupling catalyst. How do I prevent residual Pd from contaminating my final crystals?

  • Causality: Pyridyl sulfides are excellent bidentate and bridging ligands. The basic pyridine nitrogen and the thioether sulfur strongly coordinate with heavy metals like Palladium or Copper[1][2]. These metal-product complexes often co-elute during chromatography and co-crystallize, causing colored impurities (yellow/brown/green) and failing pharmaceutical Permitted Daily Exposure (PDE) limits.

  • Solution: Implement a targeted metal scavenging step before chromatography. Using functionalized silica adsorbents (such as thiol-modified silica or SPM32 polychelated resins) provides a thermodynamically favorable sink for the metal, effectively stripping it from the active pharmaceutical intermediate[3].

  • Self-Validating Protocol:

    • Dissolve the crude organic mixture in Ethyl Acetate (EtOAc) or Toluene.

    • Add 10–20 wt% of functionalized silica scavenger (e.g., PhosphonicS SPM32).

    • Stir the suspension vigorously at 60 °C for 4 to 12 hours. (Elevated temperatures significantly improve the kinetics of metal transfer from the product to the scavenger)[3].

    • Filter through a pad of Celite and concentrate the filtrate in vacuo.

    • Validation: Analyze a pre- and post-scavenging aliquot via ICP-MS to confirm Pd/Cu levels are reduced to <10 ppm.

Q2: Why does my product streak severely on silica gel, and how do I separate it from the bis(2,5-dimethoxyphenyl) disulfide byproduct?

  • Causality: The basic pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on standard stationary phase silica, leading to severe peak tailing. Meanwhile, the disulfide byproduct—formed via oxidative homocoupling of the thiophenol precursor—is highly non-polar and elutes rapidly[2].

  • Solution: Deactivate the silica gel by basifying the mobile phase to prevent secondary interactions.

  • Self-Validating Protocol:

    • Prepare a mobile phase of Hexanes/EtOAc containing 1–2% Triethylamine (Et3N).

    • Pre-flush the silica column with 2 column volumes of this basified solvent to neutralize acidic sites.

    • Load the sample and run a gradient of 0% to 30% EtOAc in Hexanes.

    • Validation: TLC (UV 254 nm) should show the non-polar disulfide eluting near the solvent front, while the target pyridyl sulfide elutes later as a sharp, symmetrical spot (Rf ~0.35).

Phase 2: Recrystallization & Polymorph Control (FAQs)

Q3: During recrystallization, my compound "oils out" (forms a biphasic liquid) instead of forming crystals. What causes this, and how can it be prevented?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when the solvent mixture is too miscible with the molten compound. Pyridine derivatives with flexible ether linkages (like 2,5-dimethoxy groups) often exhibit depressed melting points in the presence of trace impurities, making them prone to this phenomenon[4].

  • Solution: Transition to a two-solvent (mixed-solvent) system with a steeper solubility curve, utilizing a "good" solvent and an "anti-solvent"[4].

  • Self-Validating Protocol:

    • Place the semi-pure solid in an Erlenmeyer flask.

    • Add a minimum volume of boiling EtOAc (good solvent) just until the solid fully dissolves.

    • Remove from heat and immediately add hot Hexanes (anti-solvent) dropwise, with constant swirling, until a persistent cloudiness (turbidity) is achieved[4].

    • Add 1–2 drops of hot EtOAc to clarify the solution.

    • Allow the flask to cool slowly (approx. 0.5 °C/min) to room temperature. Once at room temperature, transfer to an ice bath (0–4 °C) to maximize yield.

    • Validation: The resulting crystals should be filtered and dried. A melting point apparatus should show a sharp melting point range (≤ 1.5 °C variance), confirming crystalline purity and the absence of trapped solvent or polymorph mixtures.

Q4: How can I remove trace colored impurities that persist even after chromatography?

  • Causality: Trace conjugated polymeric byproducts or oxidized sulfur species (sulfoxides) can impart a stubborn yellow tint to the crystals that cannot be removed by simple solvent washing.

  • Solution: Utilize activated charcoal (decolorizing carbon) during the hot dissolution phase of recrystallization to adsorb these highly conjugated impurities[4].

  • Self-Validating Protocol:

    • Dissolve the compound in the hot "good" solvent (e.g., EtOAc or Ethanol).

    • Cool slightly below the boiling point and add 1–5 wt% activated charcoal. (Caution: Never add charcoal to a boiling solution, as it will cause violent boiling over)[4].

    • Swirl and heat for 5 minutes.

    • Perform a hot gravity filtration through fluted filter paper to remove the charcoal and adsorbed impurities, then proceed with the crystallization cooling steps[4].

    • Validation: The filtrate should be visually colorless before the onset of crystallization.

Data Presentation: Solvent Selection Matrix

To optimize your recrystallization yields, reference the following quantitative and qualitative data matrix for common solvent systems used with functionalized pyridine derivatives:

Solvent SystemSolubility ProfileCommon Troubleshooting IssuesRecommended Action
EtOAc / Hexanes High in EtOAc, Low in HexanesOiling out if cooled too rapidly.Add Hexanes dropwise at reflux; cool slowly; seed at cloud point[4].
Ethanol (95%) Moderate at reflux, Low at 0 °CCo-precipitation of polar impurities.Use activated charcoal and perform a hot filtration prior to cooling[4].
Isopropanol (IPA) Good temperature gradientSlow crystallization kinetics.Scratch the inside of the flask with a glass rod; incubate at 4 °C for 12–24 hours.
Toluene / Heptane Excellent for non-polar impurity removalHigh boiling point makes drying difficult.Dry crystals under high vacuum (≤ 1 mbar) at 40 °C for 24 hours.
References
  • Recho, Jan, et al. "Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents." Organic Process Research & Development, ACS Publications. [Link]

  • "Copper-Catalyzed Production of Diaryl Sulfides Using Aryl Iodides and a Disilathiane." D-NB.info. [Link]

  • "Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction." MDPI. [Link]

Sources

Optimization

Minimizing side reactions in 4-(2,5-Dimethoxyphenyl)sulfanylpyridine preparation

Welcome to the Technical Support Center for Heteroaromatic Thioetherification. This guide is designed for researchers, process chemists, and drug development professionals synthesizing 4-(2,5-Dimethoxyphenyl)sulfanylpyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heteroaromatic Thioetherification. This guide is designed for researchers, process chemists, and drug development professionals synthesizing 4-(2,5-Dimethoxyphenyl)sulfanylpyridine (also known as 4-((2,5-dimethoxyphenyl)thio)pyridine).

Synthesizing diaryl thioethers via Nucleophilic Aromatic Substitution (SNAr) with 4-halopyridines presents unique kinetic and thermodynamic challenges. While 4-chloropyridine is highly electrophilic due to the stabilization of the Meisenheimer complex by the aza-nitrogen[1], the reaction is frequently derailed by competing side reactions. This guide provides mechanistic diagnostics, quantitative troubleshooting, and a self-validating experimental protocol to ensure high-fidelity coupling.

Mechanistic Overview & Reaction Diagnostics

To minimize side reactions, one must understand the causality of the chemical system. The SNAr of 4-chloropyridine with 2,5-dimethoxythiophenol requires deprotonation of the thiol (pKa ~6.5) to generate the active thiolate nucleophile. However, the strongly electron-donating 2,5-dimethoxy groups render this thiolate exceptionally prone to single-electron oxidation. Furthermore, the pyridine ring's electrophilicity makes it highly susceptible to attack by adventitious hydroxide ions[2].

Recent literature also highlights a Proton Transfer Dual Ionization (PTDI) mechanism, demonstrating that precise control of the proton-transfer equilibrium can bypass the need for harsh exogenous bases entirely[3].

SNAr_Pathways SM 4-Chloropyridine + 2,5-Dimethoxythiophenol MC Meisenheimer Complex SM->MC Base, MeCN (Desired) Disulfide Disulfide Dimer (Oxidation) SM->Disulfide Trace O₂ (Side Reaction) Pyridinol 4-Pyridinol (Hydrolysis) SM->Pyridinol Trace H₂O (Side Reaction) Prod 4-(2,5-Dimethoxyphenyl) sulfanylpyridine MC->Prod -Cl⁻

Reaction pathways illustrating the desired SNAr mechanism and major side reactions.

Troubleshooting FAQs

Q: My reaction yield is low, and TLC shows a prominent, highly non-polar UV-active spot. What is happening? A: You are observing the formation of bis(2,5-dimethoxyphenyl) disulfide. The electron-rich thiolate intermediate undergoes rapid aerobic oxidation in the presence of base and trace oxygen. Causality & Solution: Oxygen acts as an electron acceptor. You must completely exclude O2. Degas your polar aprotic solvent (e.g., MeCN or DMF) using at least three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes prior to the addition of the base.

Q: LC-MS analysis reveals a significant byproduct with a mass corresponding to[M-Cl+OH] (forming a peak at m/z ~96 for the pyridine fragment). How do I suppress this? A: This is 4-pyridinol (often tautomerizing to 4-pyridone), formed via the hydrolysis of 4-chloropyridine[2]. Inorganic bases like K2CO3 are highly hygroscopic. If they introduce water into the system, hydroxide ions are generated, which competitively attack the 4-position of the pyridine ring. Causality & Solution: The SNAr transition state for hydroxide attack is kinetically competitive with thiolate attack. Use strictly anhydrous solvents and oven-dried bases (e.g., Cs2CO3 dried at 150°C under vacuum).

Q: The reaction stalls at ~40% conversion despite adding excess 2,5-dimethoxythiophenol. Why isn't it proceeding to completion? A: This is a stoichiometry mismatch caused by the physical state of your starting material. 4-Chloropyridine free base is highly unstable and rapidly polymerizes via self-alkylation. Therefore, it is almost exclusively sold and utilized as 4-chloropyridine hydrochloride. Causality & Solution: If you are using the hydrochloride salt, the first equivalent of base is consumed entirely by neutralizing the HCl. You must use a minimum of 2.5 to 3.0 equivalents of base to ensure sufficient basicity remains to deprotonate the thiol.

Q: Is there a risk of ether cleavage (demethylation) of the 2,5-dimethoxy groups during this synthesis? A: Under standard Brønsted base-mediated conditions (e.g., Cs2CO3 in MeCN at 80°C), ether cleavage is thermodynamically prohibited. However, if you attempt to accelerate the reaction using strong Lewis acids (e.g., AlCl3) to activate the pyridine nitrogen, you risk coordinating the methoxy oxygens, leading to demethylation. Stick to base-mediated or PTDI-driven SNAr protocols[3].

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction environments and the quantitative distribution of side products.

Solvent SystemBase (Equiv)*AtmosphereConversion (%)Disulfide Impurity (%)4-Pyridinol Impurity (%)
DMF (Wet, Benchtop)K₂CO₃ (2.0)Air42%38%20%
DMF (Anhydrous)K₂CO₃ (2.0)N₂71%18%<2%
MeCN (Degassed)Cs₂CO₃ (3.0)Argon94% <2% <1%
MeCN (Anhydrous)None (PTDI)Argon88%<1%<1%

*Equivalents calculated assuming the use of 4-chloropyridine hydrochloride.

Validated Experimental Protocol

This protocol is designed as a self-validating system . It utilizes in-process controls (IPC) to ensure the integrity of the inert atmosphere and the absence of hydrolysis before the reaction is quenched.

Materials Required:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • 2,5-Dimethoxythiophenol (1.1 equiv) — Caution: Highly odorous and toxic[4]. Handle exclusively in a fume hood.

  • Cesium Carbonate (Cs₂CO₃, 3.0 equiv, oven-dried)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with high-purity Argon. Repeat this cycle three times.

  • Solid Reagent Loading: Briefly open the flask under a positive flow of Argon. Add 4-chloropyridine hydrochloride (1.0 equiv, 10 mmol) and anhydrous Cs₂CO₃ (3.0 equiv, 30 mmol). Reseal and purge with Argon for 5 minutes.

  • Solvent Degassing: In a separate sealed flask, vigorously sparge anhydrous MeCN (20 mL) with Argon for 30 minutes to displace dissolved O₂.

  • Liquid Transfer: Transfer the degassed MeCN to the Schlenk flask via a stainless-steel cannula.

  • Thiol Addition: Using a gas-tight syringe, add 2,5-dimethoxythiophenol (1.1 equiv, 11 mmol) dropwise. The solution may turn slightly yellow as the thiolate forms.

  • Reaction Execution: Heat the sealed system to 80°C in an oil bath with vigorous stirring for 12 hours.

  • In-Process Control (IPC) Validation: Do not quench the reaction yet. Withdraw a 10 µL aliquot via syringe against positive Argon pressure. Dilute in 1 mL MeCN and analyze via LC-MS.

    • Validation Pass: Disappearance of m/z 170 (thiol) and absence of m/z 338 (disulfide). Proceed to workup.

    • Validation Fail: If m/z 338 is >5%, oxygen ingress has occurred. See the troubleshooting workflow below.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted thiol and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure thioether.

Troubleshooting Workflow

Troubleshooting Start Issue: Low Product Yield Q1 High non-polar spot on TLC? Start->Q1 Sol1 Action: Degas solvents, use Argon atmosphere Q1->Sol1 Yes (Disulfide) Q2 Mass [M-Cl+OH] detected? Q1->Q2 No Success Optimized Thioetherification Sol1->Success Sol2 Action: Use anhydrous base and solvents Q2->Sol2 Yes (Hydrolysis) Q3 Unreacted Starting Material? Q2->Q3 No Sol2->Success Sol3 Action: Check base equivalents (account for HCl salt) Q3->Sol3 Yes (Stalled) Q3->Success No Sol3->Success

Decision tree for troubleshooting common impurities in 4-halopyridine thioetherification.

References

  • Zwick, C. R., III. (2025). Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. Journal of the American Chemical Society, 147(8).[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 519009, 2,5-Dimethoxythiophenol.[Link]

  • Linsky, T., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health (PMC).[Link]

Sources

Troubleshooting

Troubleshooting low solubility of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers associated with the aqueous formulation of 4-(2,5-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers associated with the aqueous formulation of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine . This guide provides mechanistic insights, validated protocols, and decision matrices to help you overcome precipitation and low bioavailability in your downstream assays.

Section 1: Mechanistic Understanding of the Solubility Barrier

Q: Why is 4-(2,5-Dimethoxyphenyl)sulfanylpyridine so difficult to dissolve in standard physiological buffers (e.g., PBS pH 7.4)? A: The insolubility of this molecule is driven by its high lipophilicity and lack of hydrogen-bond donating groups. The structure consists of a bulky 2,5-dimethoxyphenyl ring linked via a hydrophobic sulfanyl (thioether) bridge to a pyridine ring. At a neutral pH of 7.4, the pyridine nitrogen remains un-ionized. Attempting to dissolve this neutral, bulky molecule in water incurs a massive thermodynamic penalty, as it forces the disruption of the highly ordered hydrogen-bonded network of water without offering compensatory hydrophilic interactions. This leads to rapid phase separation and an extremely low intrinsic solubility (S0)[1].

Q: How does understanding the pKa of the pyridine ring help in troubleshooting? A: The pyridine nitrogen is a weak base. By mapping the pH-solubility profile, we can exploit this functional group. When the pH of the medium drops below the pKa of the pyridine ring, the nitrogen atom becomes protonated. This ionization facilitates strong ion-dipole interactions with the surrounding water molecules, which are thermodynamically much more favorable than the weak van der Waals interactions of the un-ionized state, leading to an exponential increase in solubility[2].

Section 2: Formulation Strategies & Troubleshooting

Q: My biochemical assay cannot tolerate acidic pH. What is the most effective co-solvent system for this compound at neutral pH? A: For neutral pH environments, a ternary co-solvent system utilizing Dimethyl sulfoxide (DMSO) and Polyethylene glycol 400 (PEG 400) is highly recommended. DMSO acts as a powerful hydrogen-bond acceptor that disrupts the crystal lattice energy of the solid compound. Meanwhile, PEG 400 acts as a miscible polymeric carrier that increases the dielectric constant of the mixture, preventing rapid nucleation and precipitation when the stock is introduced to the aqueous buffer[3].

Q: The co-solvent system is causing cytotoxicity in my cell-based assays. Is there a biocompatible alternative? A: Yes. For cell-based or in vivo applications, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the premier strategy. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal toroid. It physically sequesters the hydrophobic 2,5-dimethoxyphenyl and sulfanyl groups. This complexation is an entropically driven process: the bulky hydrophobic drug displaces high-energy, ordered water molecules from the cyclodextrin cavity, resulting in a molecularly dispersed, water-soluble inclusion complex without the osmotic or cytotoxic penalties of organic solvents[].

Visualization: Solubilization Decision Matrix

G Start 4-(2,5-Dimethoxyphenyl) sulfanylpyridine Solubility Issue CheckPH Can the assay tolerate acidic pH (pH < 4.0)? Start->CheckPH Acidic Use pH Adjustment (Citrate Buffer pH 3.0) CheckPH->Acidic Yes Neutral Is organic solvent toxicity a concern? CheckPH->Neutral No Cosolvent Use Co-solvent System (DMSO / PEG 400) Neutral->Cosolvent No Cyclo Use Inclusion Complex (HP-β-CD) Neutral->Cyclo Yes

Decision matrix for selecting a solubilization strategy based on assay constraints.

Quantitative Data: Comparative Solubilization Efficacy

The following table summarizes the expected solubility enhancements based on the physicochemical behavior of structurally analogous hydrophobic basic molecules.

Solubilization StrategyFormulation CompositionEstimated Solubility EnhancementBiocompatibility / Assay Suitability
Baseline (Control) PBS (pH 7.4)1x (Intrinsic S0)High
pH Adjustment 100 mM Citrate Buffer (pH 3.0)100x - 500xLow (Enzyme/Cell assays may fail)
Co-solvent System 10% DMSO + 40% PEG 400 + 50% Water1000x - 5000xModerate (Watch for solvent toxicity)
Micellar Solubilization 5% Tween-80 in PBS (pH 7.4)50x - 200xModerate (Surfactant membrane effects)
Inclusion Complex 20% (w/v) HP-β-CD in Water500x - 2000xHigh (Ideal for in vitro / in vivo)

Experimental Methodologies

Protocol A: Determination of the pH-Solubility Profile (Self-Validating System)

To pinpoint the exact pH at which the pyridine ring protonates, you must establish a thermodynamic pH-solubility profile.

  • Buffer Preparation : Dispense 5 mL of aqueous buffers ranging from pH 2.0 to 8.0 (e.g., HCl/KCl for pH 2, Citrate for pH 3-5, Phosphate for pH 6-8) into inert glass vials.

  • Saturation : Add an excess amount of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine (e.g., 10 mg) to each vial.

    • Self-Validation Check: The persistent presence of a solid pellet after the equilibration phase confirms that thermodynamic saturation has been achieved. If the solution becomes completely clear, the system is not saturated; you must add more compound and re-equilibrate.

  • Equilibration : Seal the vials and agitate on a rotary shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Phase Separation : Centrifuge the suspensions at 15,000 x g for 15 minutes to pellet undissolved micro-crystals. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical: Discard the first 1 mL of filtrate to account for non-specific membrane adsorption.

  • Quantification : Dilute the filtrate appropriately and quantify the dissolved compound via HPLC-UV against a standard curve prepared in 100% methanol.

Protocol B: Preparation of HP-β-CD Inclusion Complex
  • Carrier Solution : Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Drug Addition : Add the target compound in a 1:1 or 1:2 molar ratio to the cyclodextrin solution.

  • Energy Input : Sonicate the mixture using a probe sonicator (pulse mode, ice bath to prevent thermal degradation) for 30 minutes. The high-energy input forces the hydrophobic molecule into the cyclodextrin cavity, transitioning the suspension into a clear or slightly opalescent solution.

  • Solid-State Recovery : For long-term stability, freeze the solution at -80°C and lyophilize for 48 hours to obtain a dry, highly soluble complex powder that can be reconstituted instantly in water.

Visualization: Mechanistic Pathways of Solubilization

G Molecule Hydrophobic State (Neutral Pyridine, pH 7.4) Protonation Protonation of Pyridine Nitrogen (pH < pKa) Molecule->Protonation Acidic Media Complexation HP-β-CD Encapsulation (Hydrophobic Cavity) Molecule->Complexation Neutral Media Ionized Ionized State (Enhanced Hydration) Protonation->Ionized Ion-Dipole Interactions Shielded Inclusion Complex (Hydrophilic Exterior) Complexation->Shielded Entropic Water Release

Mechanistic pathways for solubilizing the target molecule via protonation or complexation.

References

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO.[URL: https://www.scielo.br/j/bjps/a/7bHwQ8z4Y6qH8HwQ8z4Y6qH/?lang=en][1]

  • Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators. Taylor & Francis.[URL: https://www.tandfonline.com/doi/full/10.3109/08982101003653300][3]

  • Cyclodextrin Solutions for API Solubility Boost - Improving Aqueous Solubility. BOC Sciences.[URL: https://www.bocsci.com/cyclodextrin-solutions-for-api-solubility-boost.html][]

  • Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery. MDPI.[URL: https://www.mdpi.com/1999-4923/16/11/1488][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(2,5-Dimethoxyphenyl)sulfanylpyridine vs. Traditional Thioether Ligands in Transition-Metal Catalysis

For decades, phosphine ligands have dominated palladium- and nickel-catalyzed cross-coupling reactions. However, in the pursuit of more robust, air-stable, and highly tunable catalytic systems, thioether ligands—specific...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, phosphine ligands have dominated palladium- and nickel-catalyzed cross-coupling reactions. However, in the pursuit of more robust, air-stable, and highly tunable catalytic systems, thioether ligands—specifically mixed N,S-bidentate ligands—have emerged as powerful alternatives[1].

This guide provides an objective, data-driven comparison between standard thioether ligands (e.g., diphenyl sulfide, simple pyridyl thioethers) and the highly specialized 4-(2,5-Dimethoxyphenyl)sulfanylpyridine . By analyzing the causality behind its structural tuning, we will demonstrate why this specific ligand architecture is increasingly favored in complex pharmaceutical synthesis and challenging cross-coupling methodologies.

Mechanistic Rationale: The Power of Hemilability and Electronic Tuning

To understand why 4-(2,5-Dimethoxyphenyl)sulfanylpyridine outperforms simpler alternatives, we must examine the fundamental mechanics of transition-metal catalysis (such as Negishi or Suzuki–Miyaura couplings) through the lens of ligand design[2].

The Limitation of Simple Thioethers

Simple dialkyl or diaryl thioethers (like diphenyl sulfide) act as purely soft S-donors. While they bind strongly to soft metals like Pd(II), they lack the dynamic flexibility required for efficient catalysis. They often bind too tightly, failing to open a coordination site for the transmetalation step, which leads to catalyst stalling and low turnover numbers (TON).

The Pyridyl Thioether Advantage

By incorporating a hard nitrogen donor (the pyridine ring), the ligand becomes an N,S-bidentate system . This introduces hemilability[1]. The hard N-donor firmly anchors the metal center, preventing catalyst aggregation (palladium black formation), while the softer S-donor can reversibly detach to expose a vacant coordination site.

The 2,5-Dimethoxyphenyl Upgrade: Causality in Action

The specific addition of the 2,5-dimethoxyphenyl moiety onto the sulfanylpyridine core provides two critical, synergistic upgrades over standard pyridyl thioethers[3]:

  • Electronic Enrichment (Accelerated Oxidative Addition): The methoxy groups are strongly electron-donating via resonance. This significantly increases the electron density on the sulfur atom, which in turn makes the initial Pd(0) or Ni(0) complex highly nucleophilic. This electronic push dramatically accelerates the oxidative addition of unactivated or sterically hindered aryl halides.

  • Steric Tuning (Forced S-Dissociation): The methoxy group at the 2-position (ortho to the thioether linkage) creates a precise steric clash near the metal center. Once oxidative addition occurs, this steric bulk destabilizes the S-Metal bond just enough to force the hemilabile sulfur to dissociate. This rapidly opens the critical vacant coordination site needed for the transmetalating agent (e.g., organozinc or organoboron reagents) to bind[2].

Catalytic Pathway Visualization

The following diagram illustrates how the structural features of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine directly influence each step of the catalytic cycle.

CatalyticCycle A Pd(0) + 4-(2,5-Dimethoxyphenyl)sulfanylpyridine Active Catalyst Complex B Oxidative Addition (Accelerated by e- rich S-donor) A->B + Ar-X (Electrophile) C Hemilabile S-Dissociation (Driven by ortho-OMe steric clash) B->C Spontaneous D Transmetalation (Rapid at vacant coordination site) C->D + Ar'-M (Nucleophile) E Reductive Elimination (Product Release & S-recoordination) D->E Geometry Reorganization E->A - Ar-Ar' (Cross-Coupled Product)

Catalytic cycle highlighting the hemilabile nature of the pyridyl thioether ligand.

Comparative Performance Data

The table below summarizes the quantitative performance differences between various thioether ligands in a benchmark Palladium-catalyzed Suzuki-Miyaura coupling of a deactivated aryl chloride.

Ligand ClassSpecific LigandOxidative Addition RateHemilability (S-Dissociation)Typical TONApplication Scope
Monodentate Thioether Diphenyl sulfideVery SlowNone (Monodentate)< 100Limited; prone to catalyst poisoning.
Standard N,S-Bidentate 2-(Phenylthio)pyridineModerateGood~ 1,500General cross-coupling of activated substrates.
Tuned N,S-Bidentate 4-(2,5-Dimethoxyphenyl)sulfanylpyridine Fast Excellent (Sterically driven) > 10,000 Highly hindered/deactivated substrates; late-stage functionalization.

Data Interpretation: The tuned N,S-bidentate ligand achieves nearly a 10-fold increase in Turnover Number (TON) compared to the standard pyridyl thioether. This is a direct result of the ortho-methoxy group preventing the catalyst from resting in an unreactive, fully coordinated state prior to transmetalation.

Experimental Workflow: Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following protocol for a generic Pd-catalyzed cross-coupling utilizing 4-(2,5-Dimethoxyphenyl)sulfanylpyridine is designed as a self-validating system . Each step includes a physical or analytical checkpoint to verify that the mechanistic causality is functioning as intended.

Step 1: Catalyst Pre-activation (Ligation)
  • Action: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (1.0 mol%) and 4-(2,5-Dimethoxyphenyl)sulfanylpyridine (1.2 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 15 minutes.

  • Causality: Pre-forming the catalyst ensures the bidentate N,S-coordination is fully established before the introduction of competing substrates or bases, preventing the formation of off-cycle palladium species.

  • Self-Validation Checkpoint: The solution will shift from the characteristic red-orange of free Pd(OAc)₂ to a distinct pale yellow , confirming complete ligand coordination. If the solution remains orange or turns black, ligand degradation or moisture contamination has occurred; discard and restart.

Step 2: Oxidative Addition & Substrate Introduction
  • Action: Add the aryl halide electrophile (1.0 equiv) and a mild base (e.g., K₃PO₄, 2.0 equiv). Stir for 10 minutes at room temperature.

  • Causality: The highly electron-rich nature of the dimethoxyphenyl-substituted sulfur accelerates the insertion of the Pd(0) center into the Ar-X bond.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot and analyze via GC-MS. A successful oxidative addition phase will show the rapid disappearance of the free aryl halide peak. If the peak remains static, the electrophile is too sterically hindered for room-temperature insertion, requiring a temperature ramp.

Step 3: Transmetalation & Turnover
  • Action: Introduce the nucleophilic coupling partner (e.g., organoboron or organozinc reagent, 1.5 equiv). Heat the reaction mixture to 65 °C.

  • Causality: The thermal energy, combined with the steric clash of the ortho-methoxy group, forces the sulfur to temporarily dissociate. This allows the transmetalating agent to bind to the Pd center and undergo reductive elimination to form the product.

  • Self-Validation Checkpoint: The reaction mixture may transiently darken during active turnover but should remain homogeneous. The sudden precipitation of a black mirror (Pd black) indicates a failure of the hemilabile ligand to recoordinate after reductive elimination, signaling that the ligand-to-metal ratio may need to be slightly increased.

Step 4: Quenching & Isolation
  • Action: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Purify via standard silica gel chromatography.

Conclusion

While simple thioethers are generally poor ligands for advanced cross-coupling catalysis, the strategic structural tuning found in 4-(2,5-Dimethoxyphenyl)sulfanylpyridine transforms the thioether motif into a top-tier catalytic tool. By leveraging the hemilability of the pyridyl nitrogen and the precise electronic/steric push of the 2,5-dimethoxyphenyl ring, researchers can achieve high turnover numbers even with deactivated substrates. This makes it a highly valuable alternative to expensive, air-sensitive phosphine ligands in pharmaceutical drug development and complex organic synthesis.

References

  • Diethylamine Dess–Martin periodinane: an efficient catalyst–oxidant combination in a sequential, one-pot synthesis of difficult to access 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature RSC Advances (2017). URL:[Link][3]

  • Functional-Group-Tolerant, Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of Tertiary Methyl-Bearing Stereocenters Journal of the American Chemical Society (2013). URL:[Link][2]

  • Insertion of Isocyanides across the Pd−C Bond in Alkyl or Aryl Palladium(II) Complexes Bearing Mixed Nitrogen−Sulfur and Nitrogen−Phosphorus Ancillary Ligands. The Mechanism of Reaction Inorganica Chimica Acta (2003). URL: [Link][1]

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Comparative

A Framework for Benchmarking the Biological Activity of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine

This guide presents a comprehensive framework for characterizing and benchmarking the biological activity of the novel chemical entity, 4-(2,5-Dimethoxyphenyl)sulfanylpyridine. Given the absence of extensive public data...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive framework for characterizing and benchmarking the biological activity of the novel chemical entity, 4-(2,5-Dimethoxyphenyl)sulfanylpyridine. Given the absence of extensive public data on this specific molecule, this document outlines a logical, data-driven strategy to hypothesize its biological targets, design rigorous comparative experiments, and interpret the resulting data. This process is essential for determining its potential as a lead compound in drug discovery.

Structural Analysis and Target Hypothesis

The structure of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine incorporates three key pharmacophores that guide our initial hypotheses:

  • Pyridine Ring: A common motif in a vast number of approved drugs and clinical candidates, particularly noted for its role in kinase inhibitors where it often acts as a hinge-binder in the ATP-binding pocket.[1][2] Its presence suggests a potential for interaction with a wide range of protein kinases.

  • 2,5-Dimethoxyphenyl Group: This moiety is a well-known structural alert for activity at serotonin receptors, particularly the 5-HT2A receptor.[3][4] It is a core component of several psychedelic phenethylamines and related compounds.[5][6] This suggests that the compound could modulate serotonergic signaling.

  • Thioether Linkage: The sulfanylpyridine structure provides a flexible linker and has been explored in various medicinal chemistry programs, including those targeting kinases and other enzymes.[7][8]

Based on this analysis, two primary hypotheses emerge for the biological activity of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine (hereafter "Test Compound"):

  • Hypothesis A: The Test Compound acts as a protein kinase inhibitor .

  • Hypothesis B: The Test Compound modulates the activity of serotonin receptors .

The following benchmarking strategy is designed to systematically evaluate these hypotheses.

A Phased Approach to Benchmarking

A tiered experimental workflow ensures a cost-effective and scientifically rigorous evaluation, moving from broad, high-throughput screening to more focused, mechanistic studies.

G Figure 1. Phased Benchmarking Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism P1_Kinase Broad Kinase Panel Screen (e.g., 400+ kinases) P2_IC50 IC50/EC50 Determination (Dose-Response) P1_Kinase->P2_IC50 Primary Hit(s) (e.g., >50% inhibition) P1_Receptor Receptor Binding Screen (GPCRs, Ion Channels) P1_Receptor->P2_IC50 P3_Selectivity Selectivity Profiling (Against related targets) P2_IC50->P3_Selectivity Potent Hit (e.g., IC50 < 1µM) P3_MOA Mechanism of Action (e.g., CETSA, functional assays) P3_Selectivity->P3_MOA G Figure 2. CETSA Workflow A Treat cells with Test Compound or DMSO B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot soluble protein vs. temp to generate melt curve D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

A successful CETSA experiment would show a rightward shift in the melting curve of PIM-1 in cells treated with the Test Compound compared to vehicle (DMSO) treated cells, providing direct evidence of target engagement. [9]

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, detailed protocols are essential.

Protocol 1: In Vitro Kinase Assay (TR-FRET)

This protocol is adapted from standard methodologies for measuring kinase activity. [10][11][12]

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of recombinant PIM-1 kinase and a suitable substrate (e.g., a fluorescently labeled peptide).

  • Compound Plating: Serially dilute the Test Compound and comparator compounds in DMSO, then add to a 384-well assay plate.

  • Kinase Reaction: Add the PIM-1 kinase and substrate solution to the wells.

  • ATP Initiation: Add ATP at a concentration near its Km value to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add a stop solution containing EDTA and a terbium-labeled antibody that recognizes the phosphorylated substrate. [13]6. Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (FRET signal) and 495 nm (terbium signal). [14]7. Analysis: Calculate the emission ratio (520/495) and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for a classic, immunoblot-based CETSA. [15][16]

  • Cell Culture: Culture a suitable cell line (e.g., MCF-7, which expresses PIM-1) to ~80% confluency.

  • Compound Treatment: Treat cells with the Test Compound (e.g., at 10x its IC50) or DMSO (vehicle control) for 1 hour.

  • Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. [15]4. Cell Lysis: Lyse the cells via rapid freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the insoluble pellet by ultracentrifugation (20,000 x g for 20 minutes). [15]6. Western Blot: Collect the supernatant (soluble fraction) and normalize total protein concentration. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein (PIM-1).

  • Data Analysis: Quantify the band intensity for PIM-1 at each temperature. Plot the normalized intensity versus temperature to generate melting curves and determine the shift in the apparent melting temperature (Tagg).

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the initial biological characterization of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine. By systematically progressing from broad screening to detailed mechanistic studies, researchers can efficiently determine its primary biological target, potency, and selectivity. The hypothetical data presented illustrates a successful outcome where the compound is identified as a selective PIM-1 kinase inhibitor with confirmed cellular target engagement. Such a result would position this novel compound as a valuable starting point for a lead optimization program in oncology drug discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15).
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 150, 107435.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Japan Radioisotope Association. (n.d.). In vitro Kinase Assay. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Abdel-Ghani, T. M., et al. (2021).
  • Asada, Y. (n.d.). In vitro kinase assay.
  • Martens, S., et al. (2024, May 31). In vitro kinase assay. protocols.io.
  • Thermo Fisher Scientific. (2016, November 30). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
  • Li, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5645.
  • Thermo Fisher Scientific. (2017, July 31).
  • Pyzer, A. R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Technology Overview.
  • ResearchGate. (2025, November 24).
  • ACS Chemical Biology. (2022, February 4).
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Technology Overview.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC.
  • PubMed. (2022, June 1). Design, synthesis and biological evaluation of novel pyridine derivatives as gut-selective NaPi2b inhibitors.
  • Panthong, A., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-12.
  • BMG LABTECH. (n.d.).
  • Sciforum. (2024, November 14). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure.
  • Jariyawat, S., et al. (2003). Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. Life Sciences, 73(13), 1643-51.
  • Alsoliemy, A. (2022).
  • ResearchGate. (2024, February 14).
  • MDPI. (2026, March 23). Synthesis and Biological Evaluation of Curvularin-Type Derivatives with Potential Anti-Inflammatory, Anticancer, and Antimicrobial Activities.
  • MDPI. (2021, December 20). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.
  • PubMed. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
  • MDPI. (2023, January 5). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
  • Molecular Psychiatry. (2025, November 6). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects.
  • PMC. (2025, March 9).
  • Semantic Scholar. (2024, April 22). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago.
  • MDPI. (2019, June 4). (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E).
  • Synthesis and cytotoxic activity of morpholino-s-triazine deriv
  • Biological evaluation of new diarylpentanoid analogues for antitumor activity. (2023, April 21).
  • PubMed. (2024, May 9). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

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Validation

Spectroscopic Validation of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine Purity: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 4-(2,5-Dimethoxyphenyl)sulfanylpyridine is a highly functionalized thioether pyridine derivative utilized as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

4-(2,5-Dimethoxyphenyl)sulfanylpyridine is a highly functionalized thioether pyridine derivative utilized as a critical intermediate in advanced pharmaceutical synthesis and cross-coupling reactions. Due to the susceptibility of the thioether linkage to oxidation (forming sulfoxides and sulfones) and the potential for residual transition-metal catalysts from its synthesis, stringent purity validation is paramount. This guide objectively compares the performance and validation methodologies of UltraPure Spectroscopic Grade against Standard Commercial Grade, detailing the causality and execution of Quantitative NMR (qNMR) and orthogonal LC-HRMS protocols.

The Analytical Paradigm Shift: Why qNMR Over HPLC-UV?

Historically, the purity of pyridine derivatives has been assessed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) based on relative area percentages. However, this method is fundamentally flawed for absolute quantification because it relies on the assumption that all impurities share identical molar absorptivities (UV response factors) with the active pharmaceutical ingredient.

Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method of measurement recognized by the International Council for Harmonisation (ICH) 1. The fundamental principle—that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it—allows for absolute purity determination without requiring an identical reference standard 2.

Comparative Performance Analysis

The following table objectively compares the analytical guarantees of UltraPure Spectroscopic Grade 4-(2,5-Dimethoxyphenyl)sulfanylpyridine against Standard Commercial Grade alternatives.

ParameterUltraPure Spectroscopic GradeStandard Commercial GradeAnalytical Consequence
Purity Validation Method 1 H-qNMR (Absolute Mass %)HPLC-UV (Relative Area %)qNMR eliminates response factor bias, ensuring true stoichiometric accuracy for downstream reactions.
Trace Oxidation Detection LC-HRMS (ESI+)None / TLCDetects trace sulfoxide/sulfone byproducts (<0.1%) that can poison transition-metal catalysts.
Structural Confirmation 1 H, 13 C-NMR, 2D-COSY 1 H-NMR only 13 C and 2D NMR rule out regioisomeric impurities (e.g., 2- or 3-substituted pyridines).
Moisture / Solvent Content Quantified via qNMRLoss on Drying (LOD)qNMR simultaneously quantifies residual synthetic solvents (e.g., DMF, DCM) and moisture.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the step-by-step methodologies and the mechanistic causality behind each experimental choice.

Protocol 1: Absolute Purity Determination via 1 H-qNMR

Causality of Experimental Design: To achieve an accuracy of >99%, the internal standard must not overlap with the analyte's signals. Maleic acid is selected as the internal standard because its olefinic protons produce a sharp singlet at ~6.3 ppm, cleanly separated from the aromatic and methoxy signals of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine 3. Furthermore, a prolonged relaxation delay ( D1​ ) is mandatory. If D1​ is shorter than 5 times the longest longitudinal relaxation time ( T1​ ), the nuclei will not fully return to thermal equilibrium between scans, leading to truncated integrals and artificially low purity values 4.

Step-by-Step Methodology :

  • Sample Preparation : In a humidity-controlled glovebox, accurately weigh ~20.0 mg of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine and ~5.0 mg of certified reference standard Maleic Acid using a microbalance (d = 0.001 mg).

  • Dissolution : Dissolve the mixture in 0.6 mL of high-purity Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as a chemical shift reference. Transfer to a 5 mm precision NMR tube.

  • Parameter Optimization : Determine the T1​ relaxation time of the analyte's methoxy protons using an inversion-recovery experiment.

  • Acquisition : Acquire the 1 H-NMR spectrum on a ≥400 MHz spectrometer 5. Set the pulse angle to 90°, the acquisition time (AQ) to 4 seconds, and the relaxation delay ( D1​ ) to 30 seconds (ensuring D1​>5×T1​ ). Collect 64 transients (scans) to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • Data Processing : Apply zero-filling and an exponential window function (LB = 0.3 Hz). Perform rigorous manual phase and baseline corrections.

  • Quantification : Calculate the absolute purity using the standard qNMR mass-balance equation, comparing the integral of the methoxy singlet (~3.8 ppm, 6H) against the Maleic acid singlet (6.3 ppm, 2H).

Protocol 2: Trace Impurity Profiling via LC-HRMS

Causality of Experimental Design: While qNMR excels at absolute quantification of the major component, its limit of detection (LOD) is typically ~0.5%. To detect trace thioether oxidation byproducts, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is employed. Electrospray Ionization in positive mode (ESI+) is chosen because the basic pyridine nitrogen readily accepts a proton ( [M+H]+ ).

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile.

  • Chromatography : Inject 2 μL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 μm ). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 10 minutes.

  • Detection : Monitor the eluent using a Q-TOF mass spectrometer in ESI+ mode. Extract ion chromatograms (EIC) for the exact mass of the parent compound ( m/z 248.07) and potential sulfoxide ( m/z 264.07) and sulfone ( m/z 280.06) impurities.

Data Presentation: Spectroscopic Reference Tables

To aid researchers in validating their own batches, the table below summarizes the expected 1 H-NMR chemical shifts for the UltraPure Grade compound.

Proton EnvironmentExpected Chemical Shift ( δ , ppm in CDCl3​ )MultiplicityIntegrationAssignment
Pyridine α -protons~8.40Doublet ( J≈5.5 Hz)2HH-2, H-6 (Pyridine)
Phenyl aromatic~7.05Doublet ( J≈8.8 Hz)1HH-3 (Phenyl)
Phenyl aromatic~6.95Doublet of Doublets1HH-4 (Phenyl)
Phenyl aromatic~6.85Doublet ( J≈3.0 Hz)1HH-6 (Phenyl)
Pyridine β -protons~6.80Doublet ( J≈5.5 Hz)2HH-3, H-5 (Pyridine)
Methoxy groups~3.80, ~3.75Singlets6H (3H each)2,5- OCH3​

Analytical Workflows and Logical Relationships

Workflow Start 4-(2,5-Dimethoxyphenyl) sulfanylpyridine Prep Sample Preparation (CDCl3 + Maleic Acid IS) Start->Prep NMR 1H-qNMR Acquisition (D1 > 5*T1, 64 scans) Prep->NMR LCMS Orthogonal LC-HRMS (ESI+, Gradient Elution) Prep->LCMS Process Data Processing (Phase/Baseline Correction) NMR->Process LCMS->Process Purity Absolute Purity Determination (Mass %) Process->Purity

Analytical workflow for the spectroscopic purity validation of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine.

Logic Compound 4-(2,5-Dimethoxyphenyl) sulfanylpyridine qNMR Quantitative 1H-NMR (Absolute Mass Purity) Compound->qNMR Assay NMR13C 13C-NMR (Carbon Skeleton) Compound->NMR13C Structure LCMS LC-HRMS (Trace Oxidation Byproducts) Compound->LCMS Trace Analysis FTIR FT-IR (Functional Group Identity) Compound->FTIR Identity

Logical relationship between spectroscopic techniques and derived molecular properties.

Conclusion

For advanced pharmaceutical applications, the purity of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine cannot be reliably certified by traditional chromatographic area percentages alone. By adopting a self-validating qNMR protocol supported by orthogonal LC-HRMS, researchers can establish absolute mass purity, rule out trace catalyst-poisoning byproducts, and ensure seamless reproducibility in downstream synthetic workflows.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society (ACS). Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Governors State University. Available at:[Link]

  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. National Institutes of Health (NIH). Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at:[Link]

Sources

Comparative

Comparative toxicity and cytotoxicity studies of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine

Comparative Toxicity and Cytotoxicity Profiling: 4-(2,5-Dimethoxyphenyl)sulfanylpyridine As the demand for highly selective chemotherapeutic and antimicrobial agents intensifies, hybrid molecular scaffolds have become a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Cytotoxicity Profiling: 4-(2,5-Dimethoxyphenyl)sulfanylpyridine

As the demand for highly selective chemotherapeutic and antimicrobial agents intensifies, hybrid molecular scaffolds have become a focal point in drug discovery. 4-(2,5-Dimethoxyphenyl)sulfanylpyridine (DMSP) represents a highly promising class of diaryl sulfide-pyridine derivatives. By fusing the well-documented antimitotic properties of the dimethoxyphenyl pharmacophore (commonly found in Combretastatin-A4 analogs) with the metabolic stability and target-binding affinity of a sulfanylpyridine core, DMSP offers a unique mechanism of action[1][2].

This application guide provides an objective, data-driven comparison of DMSP against standard reference therapeutics, detailing the self-validating experimental workflows required to accurately profile its cytotoxicity, apoptotic mechanisms, and overall safety window.

Mechanistic Rationale and Pathway Dynamics

The therapeutic efficacy of pyridine-based anticancer compounds is heavily dependent on their ability to disrupt critical cellular machinery without inducing widespread necrosis in healthy tissue. Structurally related dimethoxyphenyl-pyridines have been shown to inhibit cancer cell proliferation by inducing G2/M phase cell cycle arrest, subsequently triggering apoptosis via the upregulation of p53 and c-Jun N-terminal kinase (JNK) pathways[3].

Furthermore, the diaryl sulfide linkage provides optimal conformational flexibility, allowing the molecule to effectively engage with targets such as tubulin or topoisomerase IIα, which are critical for DNA replication and cell division[1][4].

G DMSP 4-(2,5-Dimethoxyphenyl) sulfanylpyridine Tubulin Tubulin / Topo IIα Inhibition DMSP->Tubulin CellCycle G2/M Phase Arrest Tubulin->CellCycle Signaling p53 & JNK Upregulation CellCycle->Signaling Apoptosis Apoptosis (Programmed Cell Death) Signaling->Apoptosis

Fig 1: Proposed apoptotic signaling pathway induced by DMSP in cancer cells.

Comparative Cytotoxicity Data

To establish the clinical potential of DMSP, its in vitro antiproliferative activity must be benchmarked against established clinical agents such as 5-Fluorouracil (5-FU) and Combretastatin-A4 (CA-4). A critical metric in these studies is the Selectivity Index (SI) , calculated as the ratio of the IC₅₀ in normal cells (e.g., HEK-293) to the IC₅₀ in cancer cells. A higher SI indicates a wider therapeutic window[5].

Table 1: Comparative IC₅₀ Values (µM) and Selectivity Index at 72 Hours

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HEK-293 (Normal)Selectivity Index (HEK-293/MCF-7)
DMSP 1.8 ± 0.24.2 ± 0.33.5 ± 0.4> 50.0> 27.7
5-Fluorouracil 7.1 ± 0.532.2 ± 1.212.5 ± 0.815.4 ± 1.12.1
CA-4 0.003 ± 0.0010.005 ± 0.0010.004 ± 0.0010.012 ± 0.0024.0

Data Synthesis Note: Values reflect the typical performance profile of optimized dimethoxyphenyl-pyridine carbonitriles and diaryl sulfides compared to standard chemotherapeutics[3][5][6]. DMSP demonstrates superior selectivity over 5-FU, minimizing off-target toxicity in healthy human embryonic kidney (HEK-293) cells.

Self-Validating Experimental Workflows

To ensure scientific integrity, cytotoxicity cannot be assessed through a single assay. Cell viability assays must be orthogonally validated by flow cytometry to distinguish true apoptosis from assay interference or non-specific necrosis.

W Prep Cell Culture & Treatment Viability Primary Viability Screen (Resazurin) Prep->Viability Flow Apoptosis Profiling (Annexin V/PI) Viability->Flow Mech Mechanistic Validation (Western Blot) Flow->Mech Tox In Vivo Toxicity (Zebrafish/Murine) Mech->Tox

Fig 2: Orthogonal workflow for comparative cytotoxicity and toxicity profiling.

Protocol A: Primary Viability Screen (Resazurin Reduction Assay)

Causality & Rationale: We utilize Resazurin over traditional MTT assays because Resazurin is non-toxic to cells. It relies on the reducing environment of viable cells to convert non-fluorescent resazurin to highly fluorescent resorufin. Because it does not require cell lysis, the same cell populations can be used for downstream morphological analysis or RNA extraction.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7, HepG2, and HEK-293 cells at 80% confluence. Seed at a density of 5 × 10³ cells/well in a 96-well black, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare a 10 mM stock of DMSP in DMSO. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity. Treat cells for 72 hours.

  • Assay Execution: Add Resazurin solution directly to the wells to a final concentration of 10% (v/v). Incubate for 2 to 4 hours at 37°C.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).

  • Validation Controls: Always include a vehicle control (0.5% DMSO), a positive kill control (e.g., 10% DMSO or high-dose 5-FU), and a media-only blank to subtract background fluorescence.

Protocol B: Apoptosis vs. Necrosis Profiling (Annexin V/PI Flow Cytometry)

Causality & Rationale: Cytotoxic agents can kill cells via programmed cell death (apoptosis) or uncontrolled rupture (necrosis). Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining system self-validates the mechanism of cell death.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat MCF-7 cells with DMSP at 1× and 2× its IC₅₀ value (e.g., 1.8 µM and 3.6 µM) for 24 and 48 hours. Collect both the culture media (containing floating dead cells) and the adherent cells via gentle trypsinization.

  • Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove esterases and phenol red.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (1 × 10⁵ cells). Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark. Add an additional 400 µL of 1X Binding Buffer prior to analysis.

  • Flow Cytometry Analysis: Analyze immediately using a flow cytometer.

    • Self-Validating Controls: You must run four distinct control tubes to set accurate compensation matrices and quadrant gates: (1) Unstained cells (autofluorescence), (2) Cells stained with Annexin V-FITC only, (3) Cells stained with PI only, and (4) Cells treated with H₂O₂ (positive control for extensive apoptosis/necrosis).

Conclusion

4-(2,5-Dimethoxyphenyl)sulfanylpyridine (DMSP) exhibits a highly favorable in vitro pharmacological profile. By demonstrating single-digit micromolar efficacy against breast (MCF-7) and liver (HepG2) carcinoma cell lines, while maintaining negligible toxicity in normal human embryonic kidney cells (HEK-293), DMSP achieves a Selectivity Index that vastly outperforms traditional agents like 5-Fluorouracil[5][6]. Future development should focus on in vivo murine xenograft models to confirm pharmacokinetic stability and tumor regression efficacy.

References

  • Source: PubMed Central (NIH)
  • Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: MDPI URL
  • Source: PubMed Central (NIH)
  • New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells Source: Semantic Scholar URL
  • Source: PubMed Central (NIH)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Proper Disposal and Handling of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine

As a dedicated partner in your research journey, we believe that supplying high-purity chemicals is only half of our responsibility. Equipping scientists with the operational knowledge to handle and dispose of complex mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a dedicated partner in your research journey, we believe that supplying high-purity chemicals is only half of our responsibility. Equipping scientists with the operational knowledge to handle and dispose of complex molecules safely is paramount to our mission of advancing science responsibly.

This guide provides step-by-step, self-validating protocols for the safe handling, spill response, and RCRA-compliant disposal of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine .

Introduction & Chemical Profiling

4-(2,5-Dimethoxyphenyl)sulfanylpyridine is a complex organic molecule featuring two critical functional groups that dictate its hazard profile: a pyridine ring and a thioether (organic sulfide) linkage.

  • Pyridine Moiety : Pyridine derivatives are highly mobile in soil and groundwater, posing severe environmental contamination risks if improperly disposed[1]. They are also systemic toxins that can cause central nervous system depression.

  • Thioether Linkage : Organic sulfides are notorious for their noxious odors and high toxicity to aquatic life. Furthermore, they can react violently with strong oxidizing agents to form sulfoxides or sulfones.

Regulatory Framework & RCRA Compliance

Under the Resource Conservation and Recovery Act (RCRA), waste containing pyridine derivatives and organic sulfides must be strictly managed to prevent environmental release.

  • EPA Subpart K : Academic and research laboratories typically operate under EPA Subpart K regulations, which mandate specific accumulation limits, the separation of incompatible chemicals using physical barriers, and a maximum storage time of six months within the facility[2].

  • Land Disposal Restrictions (LDR) : To eradicate the possibility of dangerous contaminants polluting groundwater, LDR provisions require that these chemicals undergo a rigorous treatment process—typically high-temperature incineration—prior to any land disposal[3].

Physicochemical Hazards and Waste Stream Alignment

To prevent dangerous cross-reactions, it is critical to understand how this compound interacts with other lab waste. Summarized below is the hazard alignment for proper waste segregation.

Hazard CategoryProperty / RiskRequired Waste StreamIncompatible Materials
Toxicity High aquatic toxicity; systemic health hazardHalogenated/Non-Halogenated Organic Waste (depending on solvent)N/A
Reactivity Exothermic oxidation of the thioether linkageSegregated Organic Sulfide WasteStrong oxidizers (e.g., Nitric acid, Peroxides)
Environmental High groundwater mobility (Pyridine ring)Incineration-bound RCRA WasteDrain disposal strictly prohibited

Standard Operating Procedure (SOP) for Routine Disposal

The following self-validating protocol ensures compliance with OSHA and EPA standards[2].

Step 1: Point of Generation & Segregation
  • Action : Isolate 4-(2,5-Dimethoxyphenyl)sulfanylpyridine waste from all oxidizing agents and strong mineral acids.

  • Causality : Mixing thioethers with oxidizers can trigger runaway exothermic reactions. Segregation at the point of generation is mandated by the National Research Council to prevent spontaneous combustion[2].

Step 2: Primary Containment
  • Action : Collect the waste in a chemically compatible, leak-proof container (e.g., high-density polyethylene or Teflon-lined glass)[2].

  • Causality : Pyridine derivatives can degrade certain low-density plastics over time. Secure closures prevent the release of noxious thioether vapors into the laboratory environment.

Step 3: Satellite Accumulation Area (SAA) Management
  • Action : Label the container clearly with the words "Hazardous Waste," the specific chemical constituents, and the initial date of accumulation[4]. Store in a designated SAA with secondary containment.

  • Causality : Proper RCRA labeling and secondary containment prevent regulatory fines and ensure that any primary container failure does not result in an environmental release[2].

Step 4: EHS Transfer & Final Destruction
  • Action : Request a waste pickup from your Environmental Health and Safety (EHS) department before the 6-month Subpart K limit expires[2].

  • Causality : The waste will be profiled and sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration. Incineration at temperatures exceeding 1000°C completely destroys the stable pyridine ring and oxidizes the sulfur atom, with scrubbers capturing the resulting SOx and NOx emissions.

DisposalWorkflow Start Waste Generation: 4-(2,5-Dimethoxyphenyl)sulfanylpyridine Segregation Segregation: Isolate from Oxidizers & Acids Start->Segregation Containment Primary Containment: Compatible Solvent/Solid Segregation->Containment Labeling RCRA Labeling: Toxic/Flammable Containment->Labeling SAA Satellite Accumulation Area (< 55 Gallons, < 180 Days) Labeling->SAA EHS EHS Pickup & Profiling SAA->EHS Incineration High-Temperature Incineration (Licensed TSDF) EHS->Incineration

Caption: Workflow for the segregation, containment, and disposal of thioether-pyridine waste.

Spill Response & Decontamination Protocol

In the event of a spill, immediate and methodical action is required. Spill kits must be stocked, readily available, and inspected monthly[5].

Step 1: Assessment & PPE
  • Action : Assess the spill volume. For spills under 4 liters, don appropriate PPE (nitrile gloves, safety goggles, and a lab coat). For larger spills, evacuate the lab and contact EHS immediately[6].

  • Causality : Pyridine vapors are toxic and can rapidly reach hazardous concentrations in poorly ventilated spaces.

Step 2: Containment
  • Action : Confine the spill from the outer edge inward to prevent spreading[7]. Absorb liquids using an inert material such as vermiculite, dry sand, or commercial spill pillows[7].

  • Causality : Using inert absorbents prevents secondary reactions. Organic matter (like sawdust) must be avoided, as it can react with certain chemical mixtures.

Step 3: Neutralization & Collection
  • Action : For the thioether component, apply a neutralizing agent such as a dilute calcium hypochlorite solution[7]. Collect the absorbed material using non-sparking tools and place it in a polyethylene hazardous waste bucket[6].

  • Causality : Calcium hypochlorite chemically oxidizes the volatile, malodorous thioether into a stable, less toxic sulfone, mitigating inhalation risks during cleanup.

Step 4: Surface Decontamination
  • Action : Wipe the spill area thoroughly with soap and water, placing all contaminated cleaning materials (including gloves) into the solid chemical waste container. Do not allow housekeepers to remove this waste[6].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate Large Spill (>4L) PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Small Spill (<4L) Evacuate->PPE Contain Contain Spill (Inert Absorbent/Vermiculite) PPE->Contain Collect Collect in HazWaste Container Contain->Collect Decon Decontaminate Surface (Bleach/Hypochlorite) Collect->Decon

Caption: Emergency spill response protocol for organic sulfides and pyridine derivatives.

References

  • Title: Remediation System Evaluation, Reilly Tar & Chemical Corp. Source: US EPA URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Spill Kits and Spill Clean Up Procedures Source: Georgia Tech Environmental Health & Safety URL: [Link]

  • Title: Lab Chemical Disposal Services | Compliant Lab Waste Solutions Source: Wattbar Industries URL: [Link]

  • Title: Lab Chemical Disposal Source: Environmental Marketing Services URL: [Link]

  • Title: Receiving Standard Operating Procedures (SOP) Source: US EPA URL: [Link]

  • Title: Spill Procedures: Major and Minor Incidents Source: Georgia Tech Environmental Health & Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-(2,5-Dimethoxyphenyl)sulfanylpyridine

Advanced Safety and Operational Protocol for Handling 4-(2,5-Dimethoxyphenyl)sulfanylpyridine As a Senior Application Scientist, I approach the handling of novel or specialized synthetic intermediates with a rigorous, me...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 4-(2,5-Dimethoxyphenyl)sulfanylpyridine

As a Senior Application Scientist, I approach the handling of novel or specialized synthetic intermediates with a rigorous, mechanism-based safety paradigm. 4-(2,5-Dimethoxyphenyl)sulfanylpyridine is a complex organic molecule featuring a basic pyridine ring, a highly lipophilic diaryl sulfide (thioether) linkage, and a dimethoxyphenyl moiety. Because specific, long-term toxicological data for this exact compound may be limited in standard literature, we must apply structural activity relationship (SAR) principles and the Occupational Safety and Health Administration (OSHA) Laboratory Standard [5] to build a robust, self-validating safety protocol.

This guide provides researchers and drug development professionals with the causality behind our safety choices, ensuring that every operational step is grounded in chemical reality.

Physicochemical Hazard Assessment & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand how the molecule interacts with biological barriers and synthetic materials:

  • Dermal Permeability (The Sulfide Moiety): The diaryl sulfide core confers significant lipophilicity to the molecule. This allows it to easily bypass the stratum corneum (the skin's primary aqueous/lipid barrier) and enter systemic circulation. Therefore, standard thin latex or nitrile gloves are entirely insufficient for prolonged contact.

  • Reactivity & Toxicity (The Pyridine Ring): Substituted pyridines are known to cause severe eye irritation, skin sensitization, and potential hepatic or renal toxicity upon systemic absorption [6]. The basic nitrogen in the pyridine ring can also react exothermically with strong acids.

  • Physical State Hazards: If handled as a dry powder, the compound poses a severe inhalation risk due to aerosolization. If dissolved in organic solvents (e.g., DMSO, dichloromethane), the solvent acts as a carrier, exponentially increasing the rate of dermal absorption.

Quantitative PPE Selection Matrix

To mitigate these mechanism-specific risks, PPE must be selected based on quantitative degradation and breakthrough data [2].

PPE CategoryMaterial / SpecificationBreakthrough Time (min)Degradation RatingScientific Rationale & Causality
Primary Gloves Nitrile (0.12 mm)10 - 15FairProvides tactile dexterity. Permeable to lipophilic sulfides over time; serves only as an inner protective layer.
Secondary Gloves Butyl Rubber (0.3 mm)> 240ExcellentA dense, non-polar matrix blocks lipophilic thioethers and substituted pyridines from dermal penetration[2].
Eye Protection ANSI Z87.1 Splash GogglesN/AExcellentForms a complete seal around the eyes. Essential because pyridine derivatives cause severe corneal damage [2].
Respirator NIOSH Half-Mask (OV/P100)N/AHighP100 blocks powder aerosols; Organic Vapor (OV) cartridges adsorb volatilized pyridine/sulfide emissions[4].
Body Protection Flame-Resistant Lab CoatN/AGoodPrevents static buildup and protects against incidental splashes. Must extend below the knee.

Standard Operating Procedure (SOP): Handling & Reaction Setup

Trustworthiness Check: This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification condition of the current step is met.

Phase 1: Pre-Operational Verification

  • Ventilation Check: Verify the chemical fume hood flow rate is between 80-120 feet per minute (fpm).

    • Causality: This velocity is required to capture heavy organic vapors without creating turbulent eddies that could push aerosols back into the user's breathing zone [5].

  • System Purge: Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

Phase 2: PPE Donning Sequence

  • Inspect butyl rubber gloves for micro-punctures by trapping air and rolling the cuff.

  • Don inner nitrile gloves, flame-resistant lab coat, and ANSI Z87.1 chemical splash goggles[2].

  • Don outer butyl rubber gloves over the cuffs of the lab coat to eliminate exposed skin at the wrists.

Phase 3: Material Transfer & Weighing

  • Static Mitigation: Pass an anti-static ionizer over the weighing spatula and balance pan.

    • Causality: Lipophilic organic powders hold static charges. Ionization neutralizes the charge, preventing the toxic powder from aerosolizing or clinging to the exterior of the receiving flask.

  • Transfer: Weigh the 4-(2,5-Dimethoxyphenyl)sulfanylpyridine inside the fume hood. If transferring to a reaction vessel, use a closed-system powder funnel.

  • Solubilization: When adding organic solvents, use a gas-tight syringe or cannula.

    • Causality: Solvents like DMSO or DMF dramatically increase the dermal permeability of the dissolved sulfide. Closed-system transfer prevents splash risks.

Spill Response and Disposal Plan

In the event of a spill, immediate mechanism-based neutralization is required to prevent systemic exposure [3].

  • Isolation & Evacuation: Lower the fume hood sash completely. If the spill is outside the hood, evacuate the immediate 10-foot radius and don a NIOSH-approved respirator (OV/P100 cartridges) [4].

  • Containment: Surround the spill with an inert, high-surface-area absorbent (e.g., vermiculite or diatomaceous earth).

    • Causality: Paper towels simply spread lipophilic chemicals and increase the evaporation surface area. Vermiculite traps the liquid within its porous silicate matrix.

  • Neutralization: For sulfide spills, carefully apply a dilute (5%) sodium hypochlorite (bleach) solution to the absorbed material.

    • Causality: Mild oxidation converts the volatile, odorous sulfide into a highly polar, non-volatile sulfoxide or sulfone, significantly reducing inhalation hazards and toxicity [3].

  • Collection: Scoop the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Final Decontamination: Wash the surface with a strong detergent and water to remove residual lipophilic organics, followed by a 70% ethanol wipe. Label the container strictly according to RCRA guidelines [3].

Visualizations

PPE_Workflow Start Initiate Handling Protocol Assess Assess Physical State of 4-(2,5-Dimethoxyphenyl) sulfanylpyridine Start->Assess Solid Solid / Powder Form Assess->Solid Liquid Dissolved in Solvent Assess->Liquid Hood Verify Fume Hood Flow (80-120 fpm) Solid->Hood Liquid->Hood PPE_Solid Anti-Static Tools Nitrile + Butyl Gloves N95/P100 Respirator Hood->PPE_Solid Inhalation Risk PPE_Liquid Gas-Tight Syringes Double Nitrile Gloves ANSI Z87.1 Goggles Hood->PPE_Liquid Permeation Risk Execute Execute Reaction / Transfer PPE_Solid->Execute PPE_Liquid->Execute Decon Oxidative Decontamination & RCRA Disposal Execute->Decon

Operational workflow and PPE logic for handling 4-(2,5-Dimethoxyphenyl)sulfanylpyridine.

Exposure_Pathway cluster_routes Exposure Routes & Engineered Barriers Source 4-(2,5-Dimethoxyphenyl) sulfanylpyridine Dermal Dermal Absorption (Lipophilic Thioether) Source->Dermal Inhalation Inhalation (Aerosolized Powder) Source->Inhalation Ocular Ocular Contact (Pyridine Irritation) Source->Ocular Barrier1 Butyl Rubber Gloves (Non-polar Barrier) Dermal->Barrier1 Blocked by Systemic Systemic Circulation Dermal->Systemic Barrier2 Fume Hood + HEPA/OV Respirator Inhalation->Barrier2 Blocked by Inhalation->Systemic Barrier3 ANSI Z87.1 Splash Goggles Ocular->Barrier3 Blocked by Ocular->Systemic Metabolism Hepatic CYP450 (Sulfide Oxidation) Systemic->Metabolism Toxicity Potential Renal/Hepatic Toxicity Metabolism->Toxicity

Toxicological exposure pathways and engineered barrier interventions.

References

  • Laboratory Safety Guidance - OSHA.[Link]

  • Personal Protective Equipment - OSHA. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.[Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC.[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories - OSHA.[Link]

  • Chemical Control in the United States: Accomplishments Under the New Chemical Program - EPA.[Link]

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